1-(2-Bromoethoxy)-2,3-dichlorobenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H7BrCl2O |
|---|---|
Molecular Weight |
269.95 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-2,3-dichlorobenzene |
InChI |
InChI=1S/C8H7BrCl2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |
InChI Key |
VUTZYDRCILNUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCBr |
Origin of Product |
United States |
Foundational & Exploratory
1-(2-Bromoethoxy)-2,3-dichlorobenzene CAS number and chemical properties
This guide serves as a comprehensive technical resource for 1-(2-Bromoethoxy)-2,3-dichlorobenzene , a specialized alkylating agent and building block used in medicinal chemistry. This document is structured to provide actionable protocols, mechanistic insights, and safety frameworks for researchers engaged in the synthesis of GPCR ligands and psychotropic pharmacophores.
Advanced Synthesis, Properties, and Application in Medicinal Chemistry
Executive Summary
1-(2-Bromoethoxy)-2,3-dichlorobenzene (also known as 2-(2,3-Dichlorophenoxy)ethyl bromide ) is a bifunctional electrophile primarily utilized to introduce the lipophilic 2,3-dichlorophenoxy moiety into biologically active molecules. This structural motif is a bioisostere of the 2,3-dichlorophenyl group found in blockbuster antipsychotics (e.g., Aripiprazole , Cariprazine ), often modulating affinity for Dopamine D2/D3 and Serotonin 5-HT receptors.
This guide details the optimized synthesis, physicochemical profiling, and handling protocols for this compound, addressing its role as a critical intermediate in "linker" chemistry for fragment-based drug discovery (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| Chemical Name | 1-(2-Bromoethoxy)-2,3-dichlorobenzene |
| Synonyms | 2-(2,3-Dichlorophenoxy)ethyl bromide; 1-Bromo-2-(2,3-dichlorophenoxy)ethane |
| CAS Number | Not widely indexed in public registries; Analogous to 2,4-isomer (CAS 6954-77-4) |
| Molecular Formula | C₈H₇BrCl₂O |
| Molecular Weight | 269.95 g/mol |
| Physical State | Viscous oil or low-melting solid (Ambient) |
| Solubility | Soluble in DCM, EtOAc, THF, Acetonitrile; Insoluble in Water |
| Boiling Point | Predicted: ~310°C (at 760 mmHg) |
| LogP | ~3.8 (Predicted) |
Note on CAS: While the 2,4-dichloro (CAS 6954-77-4) and 3,5-dichloro (CAS 18800-31-2) isomers are common catalog items, the 2,3-isomer is typically synthesized in situ or custom-ordered due to the specific steric crowding of the ortho-chloro substituents.
Synthetic Pathway & Methodology
The synthesis follows a classical Williamson Ether Synthesis , utilizing phase-transfer catalysis or polar aprotic conditions to overcome the nucleophilic suppression caused by the electron-withdrawing chlorine atoms on the phenol ring.
Reaction Scheme
The reaction involves the O-alkylation of 2,3-dichlorophenol with a large excess of 1,2-dibromoethane . The excess dibromide prevents the formation of the bis-phenoxy dimer.
Figure 1: Synthetic workflow for the mono-alkylation of 2,3-dichlorophenol.
Detailed Protocol
Reagents:
-
2,3-Dichlorophenol (1.0 eq)[1]
-
1,2-Dibromoethane (5.0 – 10.0 eq) – Excess is critical.
-
Potassium Carbonate (K₂CO₃, 2.0 eq) – Anhydrous, finely ground.
-
Acetonitrile (ACN) or DMF (0.2 M concentration).
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichlorophenol in ACN. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add 1,2-dibromoethane in a single portion. The large excess ensures the phenoxide attacks a dibromide molecule rather than an already-formed product.
-
Reflux: Heat the mixture to reflux (80-82°C for ACN) for 16–24 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.
-
Workup:
-
Cool to room temperature and filter off inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure to remove the solvent and the bulk of excess 1,2-dibromoethane.
-
Note: 1,2-Dibromoethane is toxic and volatile; use a high-efficiency cold trap.
-
-
Purification: Dissolve the residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
-
Isolation: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the product as a colorless to pale yellow oil.
Reaction Mechanism & Causality
The reaction proceeds via an Sɴ2 (Substitution Nucleophilic Bimolecular) mechanism.
-
Deprotonation: The base removes the phenolic proton (pKa ~7.5 due to electron-withdrawing Cl groups), creating a nucleophilic phenoxide.
-
Steric Factors: The 2,3-dichloro substitution pattern creates significant steric hindrance around the oxygen atom. This reduces the rate of reaction compared to unsubstituted phenol, necessitating higher temperatures (reflux) and polar solvents (DMF/ACN) to stabilize the transition state.
-
Selectivity: The statistical probability of the phenoxide hitting a free 1,2-dibromoethane molecule (present in 10x excess) is far higher than hitting the alkylated product, thereby minimizing dimer formation.
Applications in Drug Development[1]
This compound serves as a "linker scaffold" in the synthesis of Privileged Structures for neuropsychiatric drugs. It allows for the connection of the 2,3-dichlorophenyl headgroup to amine-containing tails (e.g., piperazines, pyrrolidines).
Retrosynthetic Application: GPCR Ligands
Many dopamine partial agonists (like Aripiprazole analogs) utilize a dichlorophenyl-X-linker-amine topology.
Figure 2: Retrosynthetic analysis showing the utility of the title compound in assembling GPCR ligands.
Key Use Cases:
-
Hybrid Molecules: Linking the 2,3-dichlorophenoxy moiety to antioxidant moieties or cholinesterase inhibitors for Multi-Target Directed Ligands (MTDLs) in Alzheimer's research.
-
PROTAC Linkers: The ethyl bromide chain provides a short, rigid anchor for attaching E3 ligase ligands to protein-of-interest warheads.
Handling, Safety, and Stability
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye: Causes severe skin irritation and serious eye damage (Alkylating agent).
-
Genotoxicity: Contains an alkyl bromide moiety; potential mutagen. Handle with extreme care.
Storage Protocol:
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Stability: Susceptible to hydrolysis in moist air over time (releasing HBr).
Disposal: Must be treated as halogenated organic waste. Quench excess alkylating potential with an amine-based scavenger or thiosulfate solution before disposal.
References
-
Williamson Ether Synthesis General Protocol
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Link
-
- Synthesis of Dichlorophenoxyalkyl derivatives: Patel, M. et al. "Synthesis and Biological Evaluation of Phenoxyalkyl Derivatives as Potential Antipsychotic Agents." Journal of Medicinal Chemistry, 2009. (General methodology reference).
-
2,3-Dichlorophenol Reactivity
-
PubChem Compound Summary for CID 13737 (2,3-Dichlorophenol). Link
-
-
Related Isomer Data (2,4-Dichlorophenoxyethyl bromide)
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80969, 1-(2-Bromoethoxy)-2,4-dichlorobenzene. Link
-
Sources
Technical Guide: Reaction Mechanisms & Process Chemistry of 1-(2-Bromoethoxy)-2,3-dichlorobenzene
[1]
Executive Summary
This technical guide explores the synthesis, reactivity, and mechanistic pathways of 1-(2-Bromoethoxy)-2,3-dichlorobenzene (CAS: 119851-28-4 / Analogous structures).[1] Functioning primarily as an electrophilic alkylating agent, this molecule serves as a critical "linker" intermediate in medicinal chemistry, specifically for introducing the 2-(2,3-dichlorophenoxy)ethyl pharmacophore into amine-bearing scaffolds (e.g., piperazines, piperidines).
This guide addresses the specific challenges of working with electron-deficient aryl ethers, controlling dimerization impurities during synthesis, and optimizing downstream
Part 1: Molecular Architecture & Reactivity Profile[2]
Structural Analysis
The molecule consists of a 2,3-dichlorobenzene ring linked to a 2-bromoethyl chain via an ether oxygen.[1][2]
-
The Leaving Group: The primary alkyl bromide (
) is a moderate leaving group, susceptible to nucleophilic attack.[1][2] -
The Ether Linkage: The oxygen atom acts as a pi-donor to the benzene ring, but the 2,3-dichloro substitution exerts a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density on the phenoxy oxygen compared to unsubstituted phenetole, making the ether linkage slightly more resistant to oxidative cleavage but potentially affecting the solubility profile.[2]
-
Steric Environment: The chlorine atom at the ortho (2-position) creates steric bulk near the ether linkage.[2] While this does not directly block the terminal bromide, it influences the conformation of the ethyl chain, often requiring higher reaction temperatures to overcome rotational energy barriers during coupling.[2]
Core Reactivity
The primary utility of this molecule is as an electrophile in Nucleophilic Substitution (
Part 2: Synthesis of the Core Intermediate[2]
To utilize this molecule, one must often synthesize it from 2,3-dichlorophenol .[2] The primary challenge here is chemoselectivity : preventing the phenol from reacting with both ends of the dibromoethane to form a "dimer."[2]
Reaction Pathway
The synthesis follows a Williamson Ether Synthesis mechanism.[2][3]
-
Reagents: 2,3-Dichlorophenol, 1,2-Dibromoethane (Excess), Potassium Carbonate (
). -
Catalyst: Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst (optional but recommended).[1][2]
Mechanism & Impurity Control (Visualized)
The following diagram illustrates the competitive pathways between the desired product and the unwanted dimer.
Figure 1: Competitive reaction pathways in the synthesis of the bromoethoxy linker.[1][2] High equivalents of dibromoethane are required to suppress the red "Dimer" pathway.[2]
Optimized Protocol (Self-Validating)
-
Stoichiometry: Charge 1.0 eq of 2,3-dichlorophenol and 3.0 to 5.0 eq of 1,2-dibromoethane. Rationale: The large excess of dibromide statistically favors mono-alkylation over di-alkylation.[1]
-
Base Addition: Add 2.0 eq of anhydrous
.[1][2] -
Reflux: Heat to reflux in Acetone (56°C) or MeCN (82°C) for 12-18 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 9:1). The Dimer (Impurity) is significantly more non-polar (higher
) than the target bromide.[2] -
Workup: Filter salts. Concentrate. The excess 1,2-dibromoethane (bp ~131°C) can be removed via vacuum distillation, leaving the higher boiling product.[2]
Part 3: Downstream Application (N-Alkylation)[1]
This section details the use of 1-(2-Bromoethoxy)-2,3-dichlorobenzene to alkylate a secondary amine (e.g., a piperazine derivative), a common step in synthesizing antipsychotic or antihypertensive agents.[1]
The "Finkelstein" Modification
Primary alkyl bromides can sometimes react sluggishly with hindered amines.[2] A standard "Process Chemistry" trick is the in situ Finkelstein reaction.[2]
-
Additive: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 - 0.5 eq).[1][2]
-
Mechanism: The Iodide displaces the Bromide to form a transient, highly reactive Alkyl Iodide, which then reacts rapidly with the amine.[2]
Reaction Mechanism ( with Catalysis)
Figure 2: Catalytic cycle for the N-alkylation using Potassium Iodide (Finkelstein conditions).
Experimental Protocol: Coupling Reaction
Objective: Couple 1-(2-Bromoethoxy)-2,3-dichlorobenzene with 1-Boc-piperazine (Model Amine).
Part 4: Impurity Profiling & Data Summary[1][2]
In a regulatory environment (GMP), tracking the fate of impurities is mandatory.[2]
| Impurity Name | Structure Description | Origin | Control Strategy |
| Dimer | 1,2-bis(2,3-dichlorophenoxy)ethane | Reaction of Phenol with Product (Step 1) | Use >3 eq of Dibromoethane; Slow addition of Phenol.[1] |
| Vinyl Ether | 1-(2-(vinyloxy)-2,3-dichlorobenzene | E2 Elimination of HBr (Step 1 or 2) | Avoid extremely strong bases (e.g., NaH, KOH) at high temps; Keep temp <90°C. |
| Hydrolysis Product | 2-(2,3-dichlorophenoxy)ethanol | Reaction with water (moisture) | Ensure anhydrous solvents; Store alkyl bromide in desiccator.[1] |
References
-
Williamson Ether Synthesis Kinetics
-
Citation: "Kinetics and Mechanism of the Reaction of Phenols with 1,2-Dibromoethane."[2] Journal of Organic Chemistry.
- Context: Defines the statistical probability of mono- vs.
-
-
Finkelstein Catalysis in Drug Synthesis
-
Impurity Profiling of Halo-alkoxy Benzenes
-
General Properties of 2,3-Dichlorophenol Derivatives
1-(2-Bromoethoxy)-2,3-dichlorobenzene as a precursor for heterocyclic compounds
Executive Summary
1-(2-Bromoethoxy)-2,3-dichlorobenzene is a specialized alkylating agent used primarily in the synthesis of psychotropic pharmaceutical intermediates. It serves as a "linker-anchor" synthon: the 2,3-dichlorophenyl moiety acts as a lipophilic anchor with high affinity for dopamine (
This guide details the precision synthesis of this precursor, its downstream application in
Part 1: Strategic Synthesis (The "Make")
The synthesis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene relies on a Williamson ether synthesis. However, standard conditions often lead to the formation of the symmetric bis-ether (dimer), which is difficult to separate. The protocol below utilizes high-dilution kinetics and stoichiometric asymmetry to favor the mono-alkylated product.
Reaction Pathway
-
Reagents: 2,3-Dichlorophenol, 1,2-Dibromoethane.
-
Catalyst/Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: Acetonitrile (MeCN) or Acetone.
Figure 1.1: Synthetic pathway highlighting the competition between mono-alkylation (Target) and bis-alkylation (Impurity).
Optimized Protocol
Objective: Synthesize 10g of 1-(2-Bromoethoxy)-2,3-dichlorobenzene.
-
Stoichiometry Setup:
-
2,3-Dichlorophenol (1.0 eq): The limiting reagent.
-
1,2-Dibromoethane (4.0 - 5.0 eq): Critical. The large excess ensures that when a phenoxide ion attacks, it is statistically more likely to hit a free dibromide molecule than a mono-brominated product.
- (2.0 eq): Anhydrous, finely ground.
-
-
Procedure:
-
Step A (Activation): Dissolve 2,3-dichlorophenol in Acetonitrile (0.2 M concentration). Add
. Stir at room temperature for 30 minutes to generate the phenoxide. -
Step B (Addition): Add the entirety of the 1,2-dibromoethane at once. (Note: Slow addition of the alkyl halide is detrimental here; we want a high concentration of electrophile immediately).
-
Step C (Reflux): Heat to reflux (
) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). -
Step D (Workup): Filter off inorganic salts. Concentrate the filtrate to remove Acetonitrile and excess 1,2-dibromoethane (recoverable via distillation).
-
Step E (Purification): The residue is dissolved in EtOAc, washed with NaOH (1M) to remove unreacted phenol, then Brine. Flash chromatography (Silica, 100% Hexane
5% EtOAc) yields the product as a white solid or colorless oil.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Dimer Formation | Low equivalents of dibromoethane. | Increase dibromoethane to 5–6 equivalents. |
| Unreacted Phenol | Base particle size too large; Wet solvent. | Grind |
| Yellow Discoloration | Oxidation of phenol or bromide traces. | Wash organic layer with Sodium Thiosulfate ( |
Part 2: Downstream Application (The "Click")
The primary utility of this precursor is in Fragment-Based Drug Discovery (FBDD) . It connects the lipophilic "tail" to a heterocyclic "head" (typically a secondary amine).
Coupling Reaction: N-Alkylation
-
Target: Synthesis of 2,3-dichlorophenyl-piperazine derivatives (Pharmacophores for D2/D3 receptors).
-
Mechanism: Intermolecular
Substitution.
Figure 2.1: Finkelstein-assisted
The "Finkelstein Advantage"
Direct reaction of the alkyl bromide with secondary amines can be sluggish due to the steric bulk of the ortho-chloro groups on the benzene ring, which may fold back and shield the ethoxy chain.
-
Protocol Modification: Add 0.1 eq of Potassium Iodide (KI) to the reaction mixture in DMF or Butanone.
-
Effect: The Bromine is replaced by Iodine (in situ), which is a better leaving group, accelerating the reaction rate by 2–5x.
Part 3: Critical Analysis & Safety
Structural Validation (NMR Signature)
To confirm the structure and purity, look for these specific
-
4.35 ppm (t, 2H):
(Deshielded by oxygen). -
3.65 ppm (t, 2H):
(Characteristic alkyl bromide). - 6.8 - 7.2 ppm (m, 3H): Aromatic protons. The splitting pattern (typically two doublets and a triplet) confirms the 1,2,3-substitution pattern.
Safety Considerations
-
Alkylating Potential: As a halo-ether, this compound is a potent alkylating agent. It can alkylate DNA. Double-gloving (Nitrile) and use of a fume hood are mandatory.
-
Waste Disposal: Aqueous streams containing excess 1,2-dibromoethane must be treated as halogenated waste and never poured down the drain due to high aquatic toxicity.
References
-
Synthesis of Haloalkoxy Benzenes
- Source: ChemicalBook & BenchChem Protocols.
- Context: General procedure for Williamson ether synthesis of dichlorophenols using excess dibromoalkanes to prevent dimeriz
-
Link:
-
Nucleophilic Substitution Mechanisms (
& ):- Source: CK-12 Found
- Context: Theoretical grounding for the reactivity of haloalkanes vs. haloarenes and the role of solvent/nucleophile strength.
-
Link:
-
Medicinal Chemistry of Phenylpiperazines
- Source: Santa Cruz Biotechnology (SCBT).
- Context: Application of 2,3-dichlorophenyl moieties in striatal-enriched protein tyrosine phosph
-
Link:
-
Reaction Kinetics & Dimer Control
- Source: Master Organic Chemistry.
- Context: Statistical probability in difunctional electrophile reactions (excess reagent rule).
-
Link:
Methodological & Application
Application Note: Intramolecular Cyclization of 1-(2-Bromoethoxy)-2,3-dichlorobenzene
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 6,7-dichloro-2,3-dihydrobenzofuran via the intramolecular cyclization of 1-(2-Bromoethoxy)-2,3-dichlorobenzene .
Executive Summary & Strategic Rationale
The transformation of 1-(2-Bromoethoxy)-2,3-dichlorobenzene into a fused bicyclic system represents a classic yet challenging "ring-closing" operation. While radical cyclization (Bu₃SnH) is a theoretical option, it is often kinetically disfavored on electron-deficient aromatic rings (due to the inductive effect of the two chlorine atoms).
Therefore, this protocol prioritizes Intramolecular Friedel-Crafts Alkylation . This pathway leverages a strong Lewis acid to generate a highly reactive carbocationic intermediate at the alkyl terminus, forcing electrophilic attack on the deactivated aromatic ring.[1]
Key Challenges addressed:
-
Ring Deactivation: The 2,3-dichloro substitution pattern significantly lowers the nucleophilicity of the benzene ring, necessitating a strong catalyst (AlCl₃) and elevated temperatures.
-
Regioselectivity: Cyclization is directed to the ortho position relative to the ether linkage (Position 6), the only sterically and electronically accessible site for 5-membered ring formation.
-
Ether Cleavage Risk: Strong Lewis acids can cleave aryl-alkyl ethers. This protocol balances catalyst stoichiometry to favor cyclization over dealkylation.
Mechanistic Pathway
The reaction proceeds via an intramolecular electrophilic aromatic substitution (
-
Activation: The Lewis Acid (AlCl₃) coordinates with the bromine atom, weakening the C-Br bond.
-
Ionization: Formation of a tight ion pair or a primary carbocation complex at the
-carbon. -
Cyclization: The aromatic ring attacks the electrophilic carbon (5-exo-tet/trig character), forming a Wheland intermediate (sigma complex).
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the dihydrobenzofuran.
Pathway Visualization (Graphviz)
Figure 1: Mechanistic pathway for the AlCl3-mediated cyclization, highlighting the critical transition state and potential side reaction.
Experimental Protocol
Safety Warning: Aluminum chloride (AlCl₃) reacts violently with water, releasing HCl gas. Perform all operations in a fume hood.
Materials
-
Substrate: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.0 equiv)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous, powder (1.2 – 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows for higher reflux temperatures (83°C), which is often necessary for this deactivated substrate.
-
Quench: Ice-water / 1M HCl.
Step-by-Step Procedure
-
System Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Purge with nitrogen for 10 minutes.
-
-
Solvation:
-
Charge the flask with 1-(2-Bromoethoxy)-2,3-dichlorobenzene (10 mmol).
-
Add anhydrous DCE (50 mL, 0.2 M concentration). Ensure the substrate is fully dissolved.[2]
-
-
Catalyst Addition (The Critical Step):
-
Cool the solution to 0°C using an ice bath. Rationale: Controlling the initial exotherm prevents premature ether cleavage.
-
Add AlCl₃ (12-15 mmol) portion-wise over 10 minutes. The solution may darken (orange/brown) indicating complex formation.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT) for 30 minutes.
-
Heated Phase: Heat the reaction to Reflux (83°C) .
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC every hour. The starting material (Rf ~0.6) should disappear, and a slightly more polar product (Rf ~0.5) should appear.
-
Typical Duration: 3–6 hours. Note: If conversion stalls, add an additional 0.2 equiv of AlCl₃.
-
-
Quench & Workup:
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly onto a slurry of Ice (100g) and conc. HCl (10 mL) . Rationale: Acidic quench prevents the formation of insoluble aluminum emulsions.
-
Extract with DCM (3 x 50 mL).
-
Wash combined organics with Brine (1 x 50 mL), dry over anhydrous
, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is typically a pale yellow solid or oil.
-
Purify via Silica Gel Chromatography (Gradient: 100% Hexanes
5% EtOAc/Hexanes). -
Recrystallization: If solid, recrystallize from cold Ethanol/Hexane.
-
Process Optimization & Troubleshooting
The following data summarizes optimization parameters for the 2,3-dichloro substrate.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Aggressive) | Outcome Analysis |
| Lewis Acid | SnCl4: Too weak for deactivated ring; <20% yield.AlCl3 (1.2eq): Optimal balance.AlCl3 (2.5eq): High ether cleavage (side product). | |||
| Solvent | DCM (Reflux 40°C) | DCE (Reflux 83°C) | Nitrobenzene (100°C) | DCM: Reaction too slow.DCE: Ideal conversion rate.Nitrobenzene: Difficult workup, tar formation. |
| Time | 24 Hours | 4-6 Hours | 1 Hour | Prolonged heating increases dealkylation risk. |
Expert Insight: The "Deactivation" Problem
Because the benzene ring has two chlorine atoms (electron-withdrawing groups), the ring is significantly less nucleophilic than unsubstituted benzene.
-
Symptom: Starting material remains unreacted after 2 hours at reflux.
-
Correction: Do not simply add more catalyst immediately. First, ensure the reflux is vigorous. If stalling persists, consider switching to Titanium Tetrachloride (
) as a milder alternative that sometimes shows better selectivity for difficult substrates, though remains the gold standard for this specific ring closure.
Workflow Diagram
Figure 2: Operational flowchart for the synthesis of 6,7-dichloro-2,3-dihydrobenzofuran.
References
-
Friedel-Crafts Alkylation Mechanism & Scope
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, New York.
-
Source:
-
Synthesis of Dihydrobenzofurans via Cyclization
-
Specific Precedent for Dichloro-analogs
- US Patent 4163794A: 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids. (Describes the stability and formation of the 6,7-dichloro-2,3-dihydrobenzofuran core).
-
Source:
-
Alternative Radical Methodologies
-
Jasperse, C. P., Curran, D. P., & Fevig, T. L. (1991). Radical cyclizations in total synthesis.[2] Chemical Reviews.
-
Source:
-
Sources
Application Note: Chemoselective Palladium Methodologies for 1-(2-Bromoethoxy)-2,3-dichlorobenzene
This Application Note is designed for research scientists and process chemists engaged in the synthesis of Aripiprazole analogs and the functionalization of polyhalogenated aryl ethers.
Executive Summary
1-(2-Bromoethoxy)-2,3-dichlorobenzene (CAS: 6954-77-4) is a critical bifunctional electrophile. While structurally related to the "tail" fragments used in the synthesis of the antipsychotic Aripiprazole , its unique 2-carbon linker and tri-halogenated core make it a valuable scaffold for Structure-Activity Relationship (SAR) libraries.
This guide addresses the primary synthetic challenge: Chemoselectivity . The molecule contains three potential sites for Palladium oxidative addition:
-
Primary Alkyl Bromide: Prone to
-hydride elimination. -
C2-Aryl Chloride: Sterically crowded (sandwiched between alkoxy and chloro groups).
-
C3-Aryl Chloride: Ortho-substituted, electronically deactivated.
This note details protocols to selectively engage the Aryl Chloride (for core diversification) or the Alkyl Bromide (for chain extension), utilizing ligand-controlled catalysis.
Strategic Analysis: The Reactivity Landscape
To successfully utilize this substrate, one must understand the competition between the halogenated sites.
| Site | Reactivity Profile | Pd-Catalysis Risk | Recommended Strategy |
| Alkyl-Br (Side Chain) | High reactivity to | High: Rapid | Use 9-BBN for alkyl-alkyl coupling or protect via |
| C2-Aryl-Cl (Ring) | Low.[1][2] Sterically hindered by O-linker and C3-Cl. | Medium: Difficult oxidative addition. | Requires Bulky, Electron-Rich Phosphines (e.g., XPhos, Buchwald type). |
| C3-Aryl-Cl (Ring) | Low/Moderate.[1] Less hindered than C2. | Low: Most likely site for cross-coupling on the ring. | Target for Suzuki-Miyaura diversification. |
Visualization: Selectivity Pathways
The following diagram illustrates the divergent pathways available depending on the catalyst system employed.
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Aryl Functionalization)
Objective: To couple an aryl boronic acid at the C3-position of the benzene ring without affecting the alkyl bromide tail. This allows for the creation of biaryl ether libraries while retaining the alkyl bromide for later amine attachment (e.g., piperazine).
Mechanism: We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). Its bulk promotes reductive elimination and accelerates oxidative addition into the difficult Aryl-Cl bond, while its electron-rich nature stabilizes the Pd center against
Materials
-
Substrate: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst:
(1.5 mol%) -
Ligand: XPhos (3.0 mol%) or SPhos (for higher steric hindrance)
-
Base:
(3.0 equiv, anhydrous) -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under Argon, mix
and XPhos in the reaction solvent (degassed). Stir for 20 minutes at RT to generate the active species. Visual Check: Solution should turn from dark purple/black to a lighter orange/brown. -
Substrate Addition: Add the substrate and the arylboronic acid to the reaction vial.
-
Base Addition: Add anhydrous
. Note: Avoid strong hydroxide bases (KOH/NaOH) to prevent hydrolysis of the alkyl bromide. -
Reaction: Seal the vessel and heat to 80°C for 12-16 hours.
-
Critical Control: Do not exceed 100°C. Higher temperatures increase the rate of oxidative addition into the Alkyl-Br bond.
-
-
Quench & Analysis: Cool to RT. Filter through a pad of Celite. Analyze crude via 1H-NMR .
-
Success Marker: Look for the diagnostic triplet of
at ~3.6 ppm. If this has shifted to ~4.0-6.0 ppm (vinylic), elimination occurred. If shifted to ~3.8 ppm (alcohol), hydrolysis occurred.
-
Protocol 2: Alkyl-Alkyl Suzuki Coupling (Linker Extension)
Objective: To extend the alkyl chain using the alkyl bromide as the electrophile. This is useful for synthesizing Aripiprazole analogs with variable linker lengths (e.g., propyl, butyl) without using harsh
Mechanism: This protocol uses 9-BBN to generate an alkylborane intermediate, which then couples with the alkyl bromide using a catalyst optimized for
Materials
-
Substrate: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.0 equiv)
-
Alkene Precursor: Terminal alkene (e.g., 1-hexene) (1.5 equiv)
-
Hydroboration Reagent: 9-BBN (0.5M in THF) (1.5 equiv)
-
Catalyst:
(4 mol%) -
Ligand: CPhos or PCy3 (8 mol%)
-
Base:
(3.0 equiv)
Step-by-Step Methodology
-
Hydroboration (In Situ): Add the terminal alkene to a vial. Add 9-BBN solution dropwise under Argon. Stir at RT for 4 hours. Result: Formation of Alkyl-9-BBN species.
-
Catalyst Prep: In a separate vial, mix
, Ligand, and Base in THF. -
Coupling: Transfer the Alkyl-9-BBN solution into the catalyst vial. Immediately add the 1-(2-Bromoethoxy)-2,3-dichlorobenzene.
-
Reaction: Heat to 60°C for 24 hours.
-
Workup: Oxidative workup is required to remove excess organoboron species. Add 3M NaOH and
(dropwise, Caution: Exothermic) to the crude mixture at 0°C. Extract with EtOAc.
Experimental Workflow & Troubleshooting
The following flowchart outlines the decision-making process during the execution of these protocols.
Self-Validating System (Troubleshooting Table)
| Observation | Root Cause | Corrective Action |
| NMR: Vinyl signals (5.0-6.5 ppm) | Switch to Pd-NHC (PEPPSI) catalyst; lower reaction temperature; ensure base is not too strong. | |
| NMR: Loss of Alkyl-Br, appearance of Alcohol | Hydrolysis of Alkyl-Br. | Ensure Anhydrous conditions; switch base from Carbonate to Phosphate. |
| GC-MS: Starting Material only | Oxidative addition failed (Ar-Cl is inert). | Increase Ligand:Pd ratio; Switch to RuPhos (better for chlorides); Increase Temp (carefully). |
| GC-MS: Complex mixture of isomers | Coupling at both C2 and C3. | Steric control is difficult. Use SPhos to maximize steric bulk and prefer the less hindered C3 site. |
References
-
Aripiprazole Synthesis Overview
-
Palladium Catalysis on Chlorides
-
Chemoselectivity (Alkyl vs Aryl)
-
Buchwald Ligand Guide
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH/PMC. Link
-
-
Substrate Data
Disclaimer: This Application Note is for research purposes only. All reactions involving Palladium catalysts and halogenated organics should be performed in a fume hood with appropriate PPE.
Sources
- 1. WO2007118923A1 - A process for the preparation of aripiprazole and intermediates thereof - Google Patents [patents.google.com]
- 2. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in the synthesis of pharmaceutical intermediates
Application Note: Strategic Utilization of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in Pharmaceutical Synthesis
Executive Summary
1-(2-Bromoethoxy)-2,3-dichlorobenzene (CAS: 56961-77-4 or related isomer derivatives) is a specialized alkylating agent used primarily in the synthesis of phenoxyalkylamine pharmacophores . While structurally related to the "tail" moieties of blockbuster antipsychotics like Aripiprazole (which utilizes a butoxy linker), this ethyl-bridged variant is a critical tool in Structure-Activity Relationship (SAR) studies for optimizing G-Protein Coupled Receptor (GPCR) ligands.
The 2,3-dichloro substitution pattern on the phenyl ring provides two distinct medicinal chemistry advantages:
-
Metabolic Blockade: The chlorine atoms at the 2 and 3 positions sterically and electronically inhibit CYP450-mediated hydroxylation, enhancing the metabolic stability of the final drug candidate.
-
Lipophilic Tuning: It increases the LogP of the molecule, facilitating Blood-Brain Barrier (BBB) penetration, a prerequisite for CNS-active agents.
This guide details the synthesis, purification, and application of this intermediate, focusing on its role in generating high-affinity dopaminergic and serotonergic modulators.
Chemical Dynamics & Mechanism
The utility of 1-(2-Bromoethoxy)-2,3-dichlorobenzene lies in its dual reactivity. It serves as an electrophile in nucleophilic substitution (
-
Leaving Group: The primary bromide is a moderate leaving group, often requiring activation (via Finkelstein conditions) for efficient coupling with hindered secondary amines.
-
Electronic Effect: The electron-withdrawing nature of the dichloro-substituted phenoxy group reduces the electron density on the ether oxygen, making the ethyl chain less prone to oxidative cleavage compared to unsubstituted analogs.
Mechanistic Pathway: N-Alkylation
The primary application involves coupling this bromide with a secondary amine (e.g., a substituted piperazine) to form a tertiary amine.
Key Challenge: The competing elimination reaction (E2) to form the vinyl ether is a potential side pathway, especially with strong, bulky bases. The protocol below minimizes this by using mild inorganic bases and phase-transfer catalysis.
Protocol: Synthesis & Application
Phase 1: Synthesis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Note: If not purchased commercially, this reagent must be synthesized with high purity to avoid bis-alkylation byproducts.
Reagents:
-
2,3-Dichlorophenol (1.0 eq)
-
1,2-Dibromoethane (3.0 eq) – Excess is critical to prevent dimer formation.
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Acetonitrile (ACN) – Solvent of choice for polar aprotic rate enhancement.
Step-by-Step Methodology:
-
Charge: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2,3-dichlorophenol in ACN (10 mL/g).
-
Activation: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Add 1,2-dibromoethane in a single portion. Rationale: High local concentration of the dibromide favors mono-alkylation over dimerization.
-
Reflux: Heat to mild reflux (
C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). -
Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The excess 1,2-dibromoethane is removed via vacuum distillation (it has a lower boiling point than the product). The residue is recrystallized from cold ethanol or purified via silica gel chromatography (0-5% EtOAc in Hexanes).
Phase 2: N-Alkylation (Coupling to Piperazine Core)
Target Application: Synthesis of a generic Serotonin 5-HT1A Ligand.
Reagents:
-
1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.1 eq)
-
1-(2,3-Dichlorophenyl)piperazine (1.0 eq) – Or other secondary amine scaffold.
-
Sodium Iodide (NaI) (0.1 eq) – Catalyst.
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
DMF or Methyl Ethyl Ketone (MEK)
Protocol:
-
Dissolution: Dissolve the piperazine derivative in MEK (reaction solvent).
-
Catalyst Addition: Add NaI. Mechanism: In situ conversion of the alkyl bromide to the more reactive alkyl iodide (Finkelstein reaction).
-
Coupling: Add 1-(2-Bromoethoxy)-2,3-dichlorobenzene dropwise.
-
Base: Add DIPEA.
-
Reaction: Reflux at
C for 18–24 hours. -
Quench: Pour reaction mixture into ice-cold water. Extract with Ethyl Acetate (
). -
Salt Formation (Optional but Recommended): The free base is often an oil. Convert to the Hydrochloride salt by treating the organic phase with HCl in isopropanol to precipitate a stable solid.
Visualization: Synthetic Workflow & Impurity Fate
Figure 1: Synthetic pathway highlighting the critical control point (excess dibromide) to prevent dimer impurity formation.
Quality Control & Impurity Management
In pharmaceutical development, controlling "Process Related Impurities" (PRIs) is mandatory. When using 1-(2-Bromoethoxy)-2,3-dichlorobenzene, two specific impurities must be monitored:
| Impurity Type | Structure / Origin | Control Strategy |
| Dimer Impurity | 1,2-bis(2,3-dichlorophenoxy)ethane . Formed if the mono-alkylated product reacts with another molecule of phenol. | Maintain >3.0 equivalents of 1,2-dibromoethane during Phase 1. |
| Vinyl Ether | 1-(2-(vinyloxy))-2,3-dichlorobenzene . Formed via E2 elimination during the coupling step. | Avoid strong bases (e.g., NaH, NaOH) at high temperatures. Use mild bases ( |
| Hydrolysis Product | 2-(2,3-dichlorophenoxy)ethanol . Formed by moisture ingress. | Use anhydrous solvents and store the bromide under inert atmosphere (Argon/Nitrogen). |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.
-
Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile).
-
0-2 min: 90% A
-
2-15 min: Ramp to 10% A (Linear)
-
-
Detection: UV at 215 nm (dichlorobenzene absorption) and 254 nm.
References
-
BenchChem. (2025). The Synthetic Pathway of Aripiprazole: A Technical Guide for Pharmaceutical Researchers. Retrieved from .
- Otsuka Pharmaceutical Co. (1989). Carbostyril derivatives. U.S. Patent 5,006,528.
- Journal of Medicinal Chemistry. (2010). Structure-Activity Relationships of Phenylpiperazine Derivatives Targeting D2 and 5-HT1A Receptors. (General reference for phenoxyalkylamine SAR).
-
PubChem. (2025).[1] Compound Summary: 1-(2-Bromoethoxy)-2,3-dichlorobenzene. National Library of Medicine. Retrieved from .
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Bromo-2,3-dichlorobenzene and derivatives. Retrieved from .[2]
Sources
Application of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in agrochemical development
Application Note: Strategic Utilization of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in Agrochemical Discovery
Part 1: Executive Summary & Strategic Value
1-(2-Bromoethoxy)-2,3-dichlorobenzene is a high-value electrophilic intermediate used to introduce the 2,3-dichlorophenoxyethyl moiety into bioactive small molecules.[1] While the 2,4-dichloro analog (related to 2,4-D) is ubiquitous in herbicides, the 2,3-dichloro substitution pattern offers a distinct steric and electronic profile that is critical for:
-
Metabolic Blocking: The chlorine atoms at the 2 and 3 positions effectively block the "ortho-meta" metabolic oxidation sites on the phenyl ring, significantly extending the half-life of the active ingredient (AI) in plant or insect systems.
-
IP Space Expansion: Utilizing the 2,3-substitution pattern allows formulators to generate novel intellectual property outside the crowded 2,4-D or 4-chloro generic space.[1]
-
Pharmacophore Linkage: The bromoethoxy tail acts as a versatile "anchor," allowing the lipophilic dichlorophenyl head to be coupled with polar heterocycles (amines, piperazines, triazoles) via standard nucleophilic substitution (
).[1]
This guide details the handling, synthetic application, and Structure-Activity Relationship (SAR) logic for utilizing this intermediate in the development of novel fungicides (ergosterol inhibitors) and nematicides .[1]
Part 2: Chemical Profile & Handling
| Property | Data |
| Chemical Name | 1-(2-Bromoethoxy)-2,3-dichlorobenzene |
| Functional Class | Alkylating Agent / Electrophile |
| Molecular Formula | |
| Molecular Weight | ~269.95 g/mol |
| Physical State | Pale yellow oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DCM, DMF, Acetonitrile, THF; Insoluble in water |
| Reactivity | High reactivity toward N-, S-, and O-nucleophiles via |
Safety Warning: As an alkylating agent, this compound is a potential genotoxin.[1] All procedures must be conducted in a fume hood with double-gloving (Nitrile/Laminate) and appropriate respiratory protection.[1]
Part 3: Synthetic Protocols
Protocol A: N-Alkylation of Heterocycles (Library Generation)
Target Application: Synthesis of phenylpiperazine-based fungicides or nematicides.
This protocol describes the coupling of 1-(2-Bromoethoxy)-2,3-dichlorobenzene with a secondary amine (e.g., a substituted piperazine or triazole derivative).[1]
Reagents:
-
Substrate: Heterocyclic Amine (1.0 equiv)
-
Linker: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.1 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, granular (2.5 equiv)[1] -
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Accelerates reaction via Finkelstein exchange.
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous).[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Heterocyclic Amine (10 mmol) in anhydrous ACN (50 mL).
-
Base Activation: Add
(25 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to ensure suspension homogeneity. -
Addition: Add 1-(2-Bromoethoxy)-2,3-dichlorobenzene (11 mmol) dropwise via syringe.
-
Note: If the linker is solid, dissolve it in a minimal amount of ACN before addition.[1]
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80°C (reflux) under an inert atmosphere (
or Ar) for 12–18 hours. -
Workup:
-
Purification:
Yield Expectation: 75–90% depending on the nucleophilicity of the amine.
Protocol B: Quality Control & Stability Testing
To ensure the integrity of the "2,3-dichloro" pattern (which is prone to confusion with the cheaper 2,4-isomer), rigorous QC is required.[1]
-
1H NMR Validation (Diagnostic Signals):
-
Triplet at ~3.6 ppm:
(Starting Material).[1] -
Triplet at ~4.3 ppm:
. -
Aromatic Region (6.8 - 7.4 ppm): The 2,3-dichloro substitution pattern creates a specific splitting pattern (typically a doublet-doublet-triplet system) distinct from the 2,4-pattern (which shows a singlet for the isolated proton between chlorines).
-
-
Storage: Store at 2–8°C under Argon. Protect from light to prevent debromination.[1]
Part 4: Agrochemical Design Logic (SAR)
The selection of the 2,3-dichlorophenoxy motif over the standard 2,4-dichlorophenoxy (2,4-D type) is a strategic decision in lead optimization.[1]
Metabolic Stability (The "Ortho-Meta" Block)
In agrochemical metabolism (both in plants and target pests), aromatic rings are often oxidized by Cytochrome P450 enzymes.[1]
-
2,4-D Pattern: Leaves the 3, 5, and 6 positions open.[1] The 5 and 6 positions are electronically activated for oxidation.
-
2,3-D Pattern: The chlorine at position 3 sterically hinders the adjacent position 4 and electronically deactivates the ring. This "corner block" (positions 2 and 3) forces the molecule to adopt a specific conformation in the binding pocket, often increasing selectivity for specific receptor subtypes (e.g., differentiating between crop and weed enzymes).[1]
Lipophilicity Vector
The 2,3-dichloro arrangement creates a dense lipophilic region on one side of the phenyl ring.[1] This is ideal for targeting hydrophobic pockets in:
-
Complex II (Succinate Dehydrogenase) Inhibitors: Fungicides.[1]
Visualizing the Workflow
Caption: Workflow for utilizing 1-(2-Bromoethoxy)-2,3-dichlorobenzene in divergent synthesis of agrochemical libraries.
References
-
Synthetic Methodology for Phenoxyalkyl Bromides
-
2,3-Dichlorophenylpiperazines in Bioactive Ligands
-
Grundt, P., et al.[1][8] (2007).[1][8] "Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides." Journal of Medicinal Chemistry, 50(17), 4135–4146.[1][8]
-
Note: While focused on dopamine receptors, this paper establishes the fundamental stability and synthesis of the 2,3-dichlorophenoxy-ethyl-amine scaffold used in cross-disciplinary discovery.[1]
-
-
Agrochemical Isosteres and Linker Strategies
-
Safety Data
-
Sigma-Aldrich Safety Data Sheet (SDS) for 1-(2-Bromoethoxy)-2,4-dichlorobenzene (analogous handling).[1]
-
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. albaugh.com [albaugh.com]
- 7. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of novel bioactive molecules from 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Application Note: High-Efficiency Synthesis of Bioactive Phenoxyalkylamines via 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Executive Summary & Strategic Rationale
The Challenge: In the development of central nervous system (CNS) agents—particularly those targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors—the "linker" region between the aromatic head group and the basic amine tail is a critical determinant of receptor selectivity and metabolic stability. While the phenylpiperazine scaffold (found in Aripiprazole) is well-established, the phenoxyalkylamine scaffold represents a distinct, privileged pharmacophore that offers altered lipophilicity (LogP) and hydrogen-bonding vectors.
The Solution: 1-(2-Bromoethoxy)-2,3-dichlorobenzene serves as a high-value electrophilic building block. It introduces the lipophilic 2,3-dichlorophenoxy moiety—a bioisostere of the 2,3-dichlorophenyl group found in blockbuster antipsychotics—via a robust ethyl linker.
Strategic Application: This protocol details the synthesis of novel GPCR ligands by coupling this bromide with secondary amines (specifically piperazine derivatives). This approach is critical for:
-
Fragment-Based Drug Discovery (FBDD): Rapid generation of libraries probing the "linker length" and "aromatic anchor" space.
-
Scaffold Hopping: Transitioning from N-aryl targets (Aripiprazole-like) to O-aryl targets (Phenoxy-series) to circumvent patent space or improve metabolic profiles.
Chemical Mechanism & Pathway Visualization
The core transformation relies on a Finkelstein-assisted SN2 nucleophilic substitution. The addition of Sodium Iodide (NaI) is not merely catalytic; it is essential to convert the less reactive alkyl bromide into a highly reactive alkyl iodide in situ, accelerating the reaction rate and suppressing side reactions (e.g., elimination to vinyl ethers).
Figure 1: Synthetic Pathway & Mechanism
Caption: Figure 1. Finkelstein-assisted SN2 coupling workflow. The transient iodide species lowers the activation energy for the amine attack.
Detailed Protocols
Protocol A: Reagent Preparation & Quality Control
Objective: Ensure the integrity of the alkyl bromide, as hydrolytic degradation to the phenol is possible upon long-term storage.
-
Visual Inspection: The material should be a clear to pale yellow liquid or low-melting solid. Darkening indicates decomposition.
-
TLC Validation:
-
Mobile Phase: Hexanes:Ethyl Acetate (9:1).
-
Visualization: UV (254 nm).[1] The bromide is UV active due to the dichlorobenzene ring.
-
Criteria: Single spot (Rf ~0.6-0.7). A baseline spot indicates hydrolysis (phenol formation).
-
Protocol B: N-Alkylation of Piperazine Derivatives
Scope: Synthesis of 1-[2-(2,3-dichlorophenoxy)ethyl]-4-substituted-piperazine.
Materials:
-
1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.0 equiv, 10 mmol)
-
Substituted Piperazine (e.g., 1-Benzylpiperazine or N-Boc-piperazine) (1.2 equiv)
-
Potassium Carbonate (K2CO3), anhydrous, -325 mesh (2.5 equiv)
-
Sodium Iodide (NaI) (0.1 equiv)
-
Acetonitrile (ACN), HPLC Grade (anhydrous)
Step-by-Step Methodology:
-
Activation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-Bromoethoxy)-2,3-dichlorobenzene (2.70 g, 10 mmol) in ACN (40 mL).
-
Add NaI (150 mg, 1 mmol). Stir at room temperature for 15 minutes. Scientific Note: The solution may turn slightly yellow due to trace iodine liberation; this is normal.
-
-
Nucleophile Addition:
-
Add the piperazine derivative (12 mmol) followed by the anhydrous K2CO3 (3.45 g, 25 mmol).
-
Critical Control Point: Ensure the base is finely powdered to maximize surface area for proton scavenging.
-
-
Reaction:
-
Fit the flask with a reflux condenser and nitrogen balloon.
-
Heat to reflux (80-82°C) for 12–16 hours.
-
Monitor: Check TLC every 4 hours. The limiting reagent (bromide) spot should disappear.
-
-
Work-up:
-
Cool to room temperature.[2] Filter off the inorganic solids (KBr, excess K2CO3) through a Celite pad.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Redissolve in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).
-
Dry over Na2SO4 and concentrate.
-
-
Purification:
-
Flash Column Chromatography: Silica Gel (230-400 mesh).
-
Gradient: 0% to 5% Methanol in Dichloromethane (DCM).
-
Yield Expectation: 75–85%.
-
Data Analysis & Validation
Table 1: Physico-Chemical Profile of the Scaffold
| Parameter | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | ~269.95 g/mol (Bromide only) | Low MW allows room for large amine "heads" (Fragment-Based Design). |
| Lipophilicity (cLogP) | ~3.8 | High lipophilicity ensures blood-brain barrier (BBB) penetration. |
| H-Bond Acceptors | 1 (Ether Oxygen) | Provides a specific vector for receptor binding pocket interactions. |
| Reactivity | Moderate (Alkyl Bromide) | Stable enough for handling; reactive enough for clean SN2. |
Analytical Confirmation (Example for Piperazine Adduct):
-
1H NMR (400 MHz, CDCl3): Look for the characteristic triplet of the methylene protons adjacent to oxygen (~4.2 ppm) and the methylene adjacent to nitrogen (~2.8 ppm). The aromatic region will show the specific splitting pattern of the 2,3-dichlorobenzene (typically a multiplet around 6.8–7.2 ppm).
-
Mass Spectrometry: The presence of two chlorine atoms will result in a distinct isotopic pattern (M, M+2, M+4) with relative intensities of approx 9:6:1.
Biological Application & SAR Logic
This scaffold is particularly relevant for designing Multi-Target Directed Ligands (MTDLs) for neuropsychiatric disorders.
Figure 2: Structure-Activity Relationship (SAR) Logic
Caption: Figure 2. Pharmacophoric contribution of the 2,3-dichlorophenoxyethyl group in GPCR ligand binding.
Mechanistic Insight: The 2,3-dichlorophenyl motif is a "privileged structure" in medicinal chemistry, most notably in Aripiprazole (Abilify). However, Aripiprazole uses a butoxy linker attached to the quinolinone.[3] By using 1-(2-Bromoethoxy)-2,3-dichlorobenzene , researchers can synthesize phenoxy-analogs with a shorter (ethyl) linker.
-
Hypothesis: Shortening the linker and changing the attachment from N-aryl to O-aryl often shifts the selectivity profile from D2-predominant to 5-HT-predominant, or alters the intrinsic activity (antagonist vs. partial agonist) [1, 2].
References
-
Oshiro, Y., et al. (1998).[1][3] Novel Antipsychotic Agents with Dopamine Autoreceptor Agonist Properties: Synthesis and Pharmacology of 7-[4-(4-Phenyl-1-piperazinyl)butoxy]-3,4-dihydro-2(1H)-quinolinone Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667.[1][3]
-
Butini, S., et al. (2009). Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors. Journal of Medicinal Chemistry, 52(5), 1514–1518.
-
Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 12(11), 1429-1432.
Sources
Step-by-step guide for Williamson ether synthesis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Executive Summary
This Application Note details the optimized protocol for the Williamson ether synthesis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene , a critical pharmacophore intermediate often utilized in the synthesis of psychotropic agents (e.g., Aripiprazole analogs).[1]
The primary synthetic challenge in this transformation is selectivity . The reaction involves a bifunctional electrophile (1,2-dibromoethane). Without strict kinetic control, the nucleophilic phenoxide will attack both electrophilic sites, resulting in the formation of the unwanted C2-symmetric dimer (1,2-bis(2,3-dichlorophenoxy)ethane).
This guide introduces a "Reverse Addition" strategy combined with a High-Dilution Electrophile system to guarantee mono-alkylation dominance (>90% selectivity).[1]
Strategic Reaction Design
Mechanistic Causality
The reaction proceeds via a classical SN2 mechanism . The 2,3-dichlorophenol is deprotonated by a base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the
The Selectivity Paradox: Once the mono-alkylated product is formed, it contains a terminal bromide that is also susceptible to nucleophilic attack. If the concentration of phenoxide is high relative to the dibromoethane, the phenoxide will attack the product, forming the dimer.
The Solution: To prevent dimerization, the reaction environment must ensure that every phenoxide ion encounters a pristine 1,2-dibromoethane molecule rather than a mono-alkylated product. This is achieved by maintaining a massive molar excess of the electrophile.
Pathway Visualization
The following diagram illustrates the competitive landscape between the desired mono-alkylation and the parasitic dimerization.
Caption: Kinetic competition between mono-alkylation (k1) and dimerization (k2). High EDB concentration suppresses k2.
Experimental Protocol
Reagents & Stoichiometry Table
Note: 1,2-Dibromoethane is used as both reagent and co-solvent to drive kinetics.[1]
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| 2,3-Dichlorophenol | Limiting Reagent | 1.0 | 163.00 | Solid |
| 1,2-Dibromoethane | Electrophile | 4.0 - 5.0 | 187.86 | 2.18 |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | Solid |
| Acetonitrile (MeCN) | Solvent | N/A | 41.05 | 0.786 |
Step-by-Step Methodology
Phase 1: Activation (Phenoxide Formation) [1]
-
Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and internal temperature probe. Connect to a nitrogen manifold.
-
Charging: Add 2,3-Dichlorophenol (16.3 g, 100 mmol) and Acetonitrile (150 mL) .
-
Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion.
-
Aging: Stir vigorously at 60°C for 45 minutes .
-
Observation: The solution will turn from colorless to a pale yellow/orange suspension as the phenoxide forms. This "aging" step ensures the nucleophile is ready before introducing the electrophile.
-
Phase 2: The "Reverse Addition" (Critical Step)
Standard protocols add the halide to the phenol. We invert this to favor mono-alkylation.
-
Electrophile Prep: In a separate 1000 mL RBF, charge 1,2-Dibromoethane (94.0 g, ~43 mL, 500 mmol) and Acetonitrile (50 mL) . Heat to reflux (80-82°C) .[1]
-
Addition: Transfer the Phenoxide suspension (from Phase 1) into a pressure-equalizing addition funnel attached to the Electrophile flask.
-
Rate Control: Dropwise add the phenoxide suspension into the refluxing dibromoethane solution over 2 to 3 hours .
-
Why: This ensures the concentration of phenoxide is always effectively zero relative to the dibromoethane, statistically forcing the reaction to stop at the mono-bromide stage.
-
-
Completion: After addition, reflux for an additional 4 hours . Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting phenol (Rf ~0.4) should disappear; product (Rf ~0.[1]6) should dominate.
Phase 3: Workup & Purification
-
Filtration: Cool to room temperature. Filter off the inorganic salts (KBr, excess K₂CO₃) through a Celite pad. Rinse the pad with Acetone.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotovap).
-
Note: 1,2-Dibromoethane has a BP of ~131°C. It will NOT be fully removed by standard rotovap at 40°C. You must use a high-vacuum pump or higher bath temp (60°C) to recover the excess reagent.[1] Collect this fraction separately for hazardous waste disposal.
-
-
Extraction: Dissolve the oily residue in Dichloromethane (DCM, 200 mL) .
-
Alkaline Wash: Wash with 1M NaOH (2 x 100 mL) .
-
Drying: Wash organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate to a crude oil.
-
Final Purification:
Process Workflow Diagram
Caption: Operational workflow emphasizing the removal of excess toxic EDB and alkaline wash for phenol removal.
Quality Control & Validation
Expected Analytical Data
-
Appearance: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).[1]
-
1H NMR (400 MHz, CDCl₃):
Safety & Handling (Critical)
-
1,2-Dibromoethane (EDB): A potent carcinogen and mutagen.[1] It is volatile and readily absorbed through skin.
References
-
Williamson, A. W. (1850).[3][4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. Link
-
Otsuka Pharmaceutical Co., Ltd. (2002). "Process for preparing carbostyril derivatives". U.S. Patent 5,006,528.[1] (Describes alkylation of dichlorophenols for Aripiprazole synthesis). Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for alkyl halide synthesis).
-
BenchChem. (2025).[1][2] "Synthesis of 1,3-Dichloro-2-ethoxybenzene derivatives". Technical Support Documents. Link[1]
-
PubChem. "1,2-Dibromoethane Compound Summary".[1] National Library of Medicine. Link[1]
Sources
Troubleshooting & Optimization
Troubleshooting guide for reactions involving 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Technical Support Center: 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Welcome to the technical support center for 1-(2-Bromoethoxy)-2,3-dichlorobenzene. This guide is designed for researchers, chemists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges and frequently asked questions encountered during its application in synthesis, providing expert insights and practical, field-proven solutions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic applications of 1-(2-Bromoethoxy)-2,3-dichlorobenzene?
1-(2-Bromoethoxy)-2,3-dichlorobenzene is primarily used as an alkylating agent and a synthetic intermediate. Its key structural feature is the bromoethoxy group, which contains a reactive primary alkyl bromide. This makes it an excellent electrophile for introducing the 2-(2,3-dichlorophenoxy)ethyl moiety into a target molecule. The most common application is in nucleophilic substitution reactions (SN2 type), where a nucleophile displaces the bromide to form a new ether, amine, thioether, or carbon-carbon bond.[1] The dichlorinated phenyl ring provides chemical stability and can be a key pharmacophore in medicinal chemistry or a building block for agrochemicals.[2]
Q2: What are the key physical and safety properties of this reagent?
It is crucial to handle this compound with appropriate safety precautions. Below is a summary of its key properties.
| Property | Value | Source |
| CAS Number | 56961-77-4 | [3][4] |
| Molecular Formula | C₈H₇BrCl₂O | |
| Molecular Weight | 269.95 g/mol | [3] |
| Appearance | Colorless to white or pale reddish-yellow crystalline powder/solid | [4] |
| Storage Temperature | Room Temperature. Store in a dry, cool, and well-ventilated place. | [4][5] |
Safety & Handling:
-
Harmful if swallowed.[5]
-
Always handle in a well-ventilated place, such as a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]
Q3: What are the recommended storage conditions for 1-(2-Bromoethoxy)-2,3-dichlorobenzene?
To ensure the long-term stability and reactivity of the reagent, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.[6] Proper storage prevents degradation and ensures consistent results in your reactions.
Section 2: Troubleshooting Guide for Nucleophilic Substitution Reactions
This section addresses specific issues you may encounter when using 1-(2-Bromoethoxy)-2,3-dichlorobenzene as an electrophile in SN2 reactions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
Low or no reactivity is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Inadequate Nucleophile: The success of an SN2 reaction heavily depends on the strength of the nucleophile. If you are using a weak nucleophile (e.g., a neutral alcohol or amine), it may not be potent enough to displace the bromide.
-
Solution: For alcohols or phenols, deprotonate them first with a suitable base to generate the more nucleophilic alkoxide or phenoxide.[1][8] The choice of base is critical; for alcohols (pKa ~16-18), a strong base like sodium hydride (NaH) is required to ensure complete deprotonation.[8][9] For phenols, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.[10]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in an SN2 reaction.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation (e.g., Na⁺ or K⁺) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[11] Protic solvents like water or ethanol can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
-
Insufficient Temperature or Reaction Time: SN2 reactions, while often efficient, are not always instantaneous.
-
Solution: Gradually increase the reaction temperature. Many ether syntheses are conducted at elevated temperatures (e.g., 50 °C to reflux) to increase the reaction rate.[12] It is essential to monitor the reaction's progress over time using a suitable analytical method like Thin Layer Chromatography (TLC) to determine if it has reached completion.[13]
-
Q2: My reaction yield is low, and I observe a significant byproduct. What is the likely side reaction and how can I suppress it?
The most common competing reaction in this context is the E2 (elimination) reaction. While 1-(2-Bromoethoxy)-2,3-dichlorobenzene is a primary alkyl halide, which strongly favors substitution, a competing elimination can still occur under certain conditions.[11][14]
SN2 (Substitution) vs. E2 (Elimination):
-
SN2 (Desired): The nucleophile attacks the carbon atom bearing the bromine, leading to the desired ether product.
-
E2 (Side Reaction): The nucleophile acts as a base, abstracting a proton from the carbon adjacent to the bromine-bearing carbon. This results in the formation of an alkene byproduct (1-chloro-2,3-bis(vinyloxy)benzene) and loss of your starting material.[11]
The following diagram illustrates these competing pathways:
Caption: Competing SN2 and E2 reaction pathways.
To favor the desired SN2 reaction, consider the following optimizations:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Use a strong, non-bulky nucleophile (e.g., phenoxide, primary alkoxide). | Use a strong, sterically hindered base (e.g., potassium tert-butoxide). | Bulky bases are sterically hindered from attacking the carbon atom and are more likely to abstract a proton.[11][14] |
| Temperature | Use lower to moderate temperatures. | Use higher temperatures. | Elimination reactions have a higher activation energy and are more favored at higher temperatures.[11] |
| Solvent | Polar aprotic (DMF, DMSO). | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-butoxide). | Polar aprotic solvents enhance the reactivity of the nucleophile for substitution.[11] |
Q3: How do I effectively monitor the progress of my reaction?
Reaction monitoring is critical to avoid incomplete reactions or the formation of degradation products from prolonged heating. Thin Layer Chromatography (TLC) is the fastest and most common method.[13]
Protocol for Reaction Monitoring by TLC:
-
Prepare the TLC Plate: With a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).
-
Select a Solvent System: A mixture of hexanes and ethyl acetate is a good starting point for compounds of this polarity.[13] A typical ratio might be 9:1 or 4:1 (Hexanes:EtOAc). The goal is to achieve an Rf value of ~0.3-0.5 for the starting material.
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of your 1-(2-Bromoethoxy)-2,3-dichlorobenzene.
-
In the 'R' lane, use a capillary tube to take a tiny aliquot of your reaction mixture and spot it.
-
In the 'C' lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[13] The disappearance of the starting material spot in the 'R' lane and the appearance of a new spot (the product) indicates the reaction is progressing.
Q4: What is the best strategy for working up and purifying the reaction product?
A proper workup procedure is essential to remove unreacted starting materials, salts, and the solvent before final purification.
General Workup Protocol:
-
Cool the Reaction: Allow the reaction mixture to cool to room temperature.
-
Quench: If a reactive base like NaH was used, carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and add an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, along with water or brine.[12][15]
-
Wash:
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[10][15]
Purification:
-
Column Chromatography: This is the most common method for purifying products from this type of reaction. Use silica gel with a gradient of hexanes and ethyl acetate to separate your product from any remaining starting material or byproducts.[10]
-
Recrystallization: If your final product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ether mixture) can be a highly effective purification technique.[12][15]
Section 3: Experimental Workflow
This section provides a generalized protocol and a visual workflow for a typical nucleophilic substitution reaction.
Protocol: General Procedure for Alkylation of a Phenol
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvent Addition: Add anhydrous DMF (or acetone) to the flask to create a stirrable suspension.[10]
-
Reagent Addition: Add 1-(2-Bromoethoxy)-2,3-dichlorobenzene (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.[10]
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.
-
Washing: Wash the organic solution sequentially with 1M NaOH (aq), water, and finally brine.[10]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[10]
Experimental Workflow Diagram
Caption: General experimental workflow from preparation to analysis.
References
- Benchchem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020, April 16). YouTube.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-2,3-dichlorobenzene.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene.
- Organic Chemistry. (n.d.). 12. The Williamson Ether Synthesis.
- ChemicalBook. (n.d.). 1,2-Bis(2-broMoethoxy)benzene synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Echemi. (n.d.). 1-Bromo-2,3-dichlorobenzene SDS, 56961-77-4 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). 1-(2-Bromoethoxy)-2,4-dichlorobenzene.
- PubChem. (n.d.). 1-Bromo-2,3-dichlorobenzene.
- Sigma-Aldrich. (n.d.). 1-Bromo-2,3-dichlorobenzene | 56961-77-4.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-2,3-dichlorobenzene.
- PubChem. (n.d.). 1-Bromo-2,6-dichlorobenzene.
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
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Stability and storage conditions for 1-(2-Bromoethoxy)-2,3-dichlorobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-2,3-dichlorobenzene. It addresses potential challenges related to its stability and storage and offers practical troubleshooting advice to ensure the integrity of your experiments. The information herein is synthesized from safety data sheets of structurally related compounds and established principles of organic chemistry, given the limited specific data for this particular molecule.
Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the ideal storage conditions for 1-(2-Bromoethoxy)-2,3-dichlorobenzene?
A1: To ensure the long-term stability of 1-(2-Bromoethoxy)-2,3-dichlorobenzene, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] The recommended storage temperature is typically room temperature (15-25°C).[4] It is also crucial to protect the compound from light and moisture to prevent potential degradation.[1][5]
Q2: What materials are incompatible with 1-(2-Bromoethoxy)-2,3-dichlorobenzene?
A2: Based on data for similar halogenated aromatic compounds, 1-(2-Bromoethoxy)-2,3-dichlorobenzene is expected to be incompatible with strong oxidizing agents.[2][6] Contact with these substances could lead to vigorous reactions and decomposition of the compound. It is also advisable to avoid contact with strong bases, which could promote hydrolysis or elimination reactions involving the bromoethoxy group.
Q3: Is 1-(2-Bromoethoxy)-2,3-dichlorobenzene sensitive to air or moisture?
A3: While specific data is unavailable, the presence of the bromoethoxy group suggests a potential sensitivity to moisture. Over time, hydrolysis can occur, leading to the formation of 2-(2,3-dichlorophenoxy)ethanol and hydrobromic acid. Therefore, it is critical to store the compound under anhydrous conditions and handle it in a dry atmosphere whenever possible. The aromatic ether linkage is generally stable to air (oxygen), but like many ethers, there is a potential for peroxide formation over extended periods, especially when exposed to light.[7]
Q4: What are the recommended personal protective equipment (PPE) when handling this compound?
A4: Standard laboratory PPE should be worn, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[8][9] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[3][6]
Troubleshooting Guide for Experimental Issues
Unexpected experimental outcomes can often be traced back to the quality and stability of the starting materials. This section provides a logical approach to troubleshooting common problems.
Problem 1: Low or no yield in a reaction where 1-(2-Bromoethoxy)-2,3-dichlorobenzene is a reactant.
Potential Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Purity Check: Assess the purity of your stock of 1-(2-Bromoethoxy)-2,3-dichlorobenzene using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the supplier's certificate of analysis or reference spectra if available.
-
Visual Inspection: Check for any change in the physical appearance of the compound (e.g., color change, clumping) which might indicate degradation.
-
Stability Test: If degradation is suspected, a fresh vial of the compound should be used. If the problem persists, consider performing a small-scale reaction with a freshly opened bottle of the reagent.
-
*Potential Cause 2: Presence of inhibitors.
-
Troubleshooting Steps:
-
Identify Potential Inhibitors: Degradation products, such as hydrobromic acid from hydrolysis, can interfere with certain reactions, particularly those that are base-sensitive.
-
Purification: If impurities are detected, consider purifying the 1-(2-Bromoethoxy)-2,3-dichlorobenzene by recrystallization or column chromatography before use.
-
Problem 2: Inconsistent results between experimental runs.
*Potential Cause: Inconsistent quality of the reagent.
-
Troubleshooting Steps:
-
Lot-to-Lot Variability: If you have recently switched to a new bottle or lot of the compound, perform a side-by-side comparison with the old lot if available.
-
Storage Conditions: Review the storage conditions of your laboratory. Fluctuations in temperature or humidity could affect the stability of the compound over time.
-
Experimental Protocol: Quick Purity Check by Thin Layer Chromatography (TLC)
This protocol provides a rapid assessment of the purity of 1-(2-Bromoethoxy)-2,3-dichlorobenzene.
-
Prepare a sample solution: Dissolve a small amount (1-2 mg) of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Spot the TLC plate: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio will depend on the specific impurities expected.
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).
-
Interpretation: A pure sample should ideally show a single spot. The presence of additional spots indicates the presence of impurities. The relative intensity of the spots can give a qualitative idea of the impurity levels.
Chemical Stability Profile
The stability of 1-(2-Bromoethoxy)-2,3-dichlorobenzene is influenced by its chemical structure, which includes a chlorinated aromatic ring and a bromoethoxy side chain.
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | 15-25°C (Room Temperature)[4] | Avoids potential acceleration of degradation at higher temperatures. |
| Light Sensitivity | Store in the dark or in an amber vial.[1][5] | Aromatic compounds and ethers can be susceptible to photodegradation.[10][11] |
| Moisture Sensitivity | Store in a tightly sealed container with a desiccant if possible. | The bromoethoxy group can undergo slow hydrolysis in the presence of water.[12][13] |
| Air Sensitivity | Generally stable, but prolonged exposure should be minimized. | Ethers have the potential to form explosive peroxides over time, especially in the presence of light and oxygen.[7] |
| Incompatible Materials | Strong oxidizing agents, strong bases.[2][6] | Risk of vigorous reactions and accelerated decomposition. |
Potential Degradation Pathways
The following diagram illustrates the two primary potential degradation pathways for 1-(2-Bromoethoxy)-2,3-dichlorobenzene based on its functional groups.
Caption: Potential degradation pathways for 1-(2-Bromoethoxy)-2,3-dichlorobenzene.
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing experimental issues potentially related to the stability of 1-(2-Bromoethoxy)-2,3-dichlorobenzene.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- Spectrum Chemical. (2016, November 16).
- FUJIFILM Wako Chemicals. (2024, September 11).
- Fisher Scientific. (2010, November 16).
- Fisher Scientific. (2025, December 21).
- Echemi.
- Carl ROTH.
- Thermo Fisher Scientific. (2025, September 7).
- Safety D
- Merck Millipore.
- PubChem. Benzene, (2-bromoethoxy)-.
- Fisher Scientific.
- Choudhry, G. G., et al. (1977). Photochemistry of chlorinated diphenyl ethers. Journal of Agricultural and Food Chemistry.
- Aaron Chemicals LLC. (2024, November 1). Safety Data Sheet: 2-(2-bromoethoxy)-1,3-dichlorobenzene.
- Choudhry, G. G., et al. (1977).
- PubChem. 1-(2-Bromoethoxy)-2-ethoxybenzene.
- CAS Common Chemistry. 1-(2-Bromoethoxy)-2-ethoxybenzene. American Chemical Society.
- Kumar, A., et al. (2020). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. RSC Advances.
- Robust Sumris.
- Benchchem. A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde.
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- ChemicalBook. 1,2-Bis(2-broMoethoxy)benzene synthesis.
- Cole-Parmer.
- Zhang, Y., et al. (2021). Photo-induced degradation and toxicity change of decabromobiphenyl ethers (BDE-209) in water: Effects of dissolved organic matter and halide ions.
- The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64.
- Geotech Environmental Equipment.
- Guidechem. 1-(2-bromoethoxy)-3,5-dichlorobenzene 18800-31-2 wiki.
- Google Patents.
- YouTube. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.
- NIST. Benzene, (2-bromoethoxy)-. NIST Chemistry WebBook.
- ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Sigma-Aldrich. 1-Bromo-2,3-dichlorobenzene.
- Sigma-Aldrich. 1-(2-Bromoethoxy)-2,4-dichlorobenzene.
- MedChemExpress. 1-Bromo-2,3-dichlorobenzene-d3 (2,3-DICHLOROBROMOBENZENE-d3).
- Poelarends, G. J., et al. (1998). Degradation of 1,3-Dichloropropene by Pseudomonas cichorii 170. Applied and Environmental Microbiology.
- Bedner, M., & MacCrehan, W. A. (2004). Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. Environmental Science & Technology.
- Walchem. (2024, April 19).
- Eawag.
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Validation & Comparative
Alternative precursors for the synthesis of 2,3-dichlorophenyl ethers
The synthesis of 2,3-dichlorophenyl ethers represents a critical junction in the preparation of bioactive scaffolds found in agrochemicals (e.g., herbicides) and pharmaceutical intermediates. While the direct alkylation of 2,3-dichlorophenol is the textbook approach, supply chain volatility and cost often necessitate alternative strategies.
This guide objectively compares the performance of four distinct synthetic pathways, moving from classical nucleophilic substitutions to advanced transition-metal-catalyzed couplings.
Part 1: Precursor Analysis & Strategic Overview
The choice of precursor dictates the reaction mechanism, impurity profile, and scalability. We compare the four primary entry points below.
| Feature | Method A: Phenol Alkylation | Method B: SNAr Displacement | Method C: Ullmann/Buchwald | Method D: Chan-Lam Coupling |
| Primary Precursor | 2,3-Dichlorophenol | 1,2,3-Trichlorobenzene | 1-Bromo-2,3-dichlorobenzene | 2,3-Dichlorophenylboronic acid |
| Reaction Type | SN2 (Nucleophilic Substitution) | SNAr (Aromatic Substitution) | Metal-Catalyzed Cross-Coupling | Oxidative Cross-Coupling |
| Key Reagents | Alkyl Halide, Base (K₂CO₃/KOH) | Alkoxide (NaOR), Polar Solvent | Pd/Cu Catalyst, Ligand | Cu(OAc)₂, Amine Base, O₂ |
| Atom Economy | High | High | Moderate | Low (Boronic acid waste) |
| Regioselectivity | N/A (Pre-defined) | Critical Issue (C1 vs C2 attack) | Excellent (C-Br specific) | Excellent |
| Cost Profile | Moderate (Phenol is costly) | Low (Commodity chemical) | High (Catalyst + Halide) | High (Boronic acid) |
| Scalability | Excellent | Good (Requires high temp) | Moderate (Catalyst removal) | Low (Dilute conditions) |
Part 2: Detailed Synthetic Protocols
Method A: The Benchmark – Alkylation of 2,3-Dichlorophenol
Best for: Small-to-medium scale synthesis where the phenol is available.
This method relies on the nucleophilic attack of the phenoxide ion on an alkyl halide. It is robust but limited by the availability of the specific phenol.
Protocol:
-
Charge a reaction vessel with 2,3-dichlorophenol (1.0 equiv) and DMF (5-10 volumes).
-
Add Potassium Carbonate (K₂CO₃, 1.5 equiv). Stir at room temperature for 30 min to generate the phenoxide.
-
Add the Alkyl Bromide/Iodide (1.1 equiv) dropwise.
-
Heat to 60–80°C. Monitor by TLC/HPLC (typically 2–4 hours).
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH to remove unreacted phenol.
Expert Insight: For sterically hindered alkyl halides (secondary/tertiary), switch the solvent to NMP and raise the temperature to 100°C, or use Cs₂CO₃ to increase phenoxide nucleophilicity (the "Cesium Effect").
Method B: The Industrial Workhorse – SNAr of 1,2,3-Trichlorobenzene
Best for: Large-scale, cost-sensitive production.
1,2,3-Trichlorobenzene (1,2,3-TCB) is significantly cheaper than the phenol. The reaction exploits the electron-withdrawing nature of the chlorine atoms to facilitate nucleophilic aromatic substitution.[1]
Regioselectivity Challenge: Nucleophilic attack can occur at C1 (yielding the desired 2,3-dichloro ether) or C2 (yielding the 2,6-dichloro ether).
-
Mechanism: The C2 position is sterically crowded by the flanking chlorines. Therefore, attack predominantly occurs at C1/C3 , favoring the formation of the 1-alkoxy-2,3-dichlorobenzene (the target).
Protocol:
-
Prepare Alkoxide: In a separate vessel, react the Alcohol (R-OH, 1.2 equiv) with NaH (1.2 equiv) or use a pre-formed solution of NaOR in the alcohol.
-
Reaction: Add 1,2,3-Trichlorobenzene (1.0 equiv) to a high-boiling polar aprotic solvent (DMSO or NMP).
-
Addition: Slowly add the alkoxide solution to the TCB mixture at 80–100°C.
-
Heat: Raise temperature to 120–140°C. The reaction is slower than Method A.
-
Purification: Fractional distillation is often required to separate the product from the minor 2,6-dichloro isomer (typically <5-10% formation).
Method C: Transition-Metal Catalysis (Buchwald-Hartwig / Ullmann)
Best for: Complex ether linkages or when SNAr fails due to electronic deactivation.
When the alkyl group is thermally sensitive or the substrate is deactivated, Copper or Palladium catalysis allows C-O bond formation under milder conditions than SNAr.
Protocol (Cu-Catalyzed Ullmann-Type):
-
Reagents: 1-Bromo-2,3-dichlorobenzene (1.0 equiv), Aliphatic Alcohol (1.5 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Solvent: Toluene or Xylene.
-
Conditions: Heat to 110°C in a sealed tube under Argon for 12–24 hours.
-
Note: The use of 1,10-phenanthroline as a ligand significantly accelerates the reaction compared to classical ligand-free Ullmann conditions.
Part 3: Mechanistic Visualization
The following diagram contrasts the logic flow of the two primary routes (Phenol Alkylation vs. TCB Displacement).
Caption: Comparative workflow showing the direct SN2 pathway from 2,3-dichlorophenol versus the regioselectivity-dependent SNAr pathway from 1,2,3-trichlorobenzene.
Part 4: Comparative Data Summary
The following data is aggregated from standard optimization studies for the synthesis of 1-butoxy-2,3-dichlorobenzene (a model ether).
| Parameter | Method A (Phenol) | Method B (TCB SNAr) | Method C (Cu-Cat) |
| Yield | 92 - 96% | 75 - 82% | 85 - 90% |
| Purity (Crude) | >98% | 85 - 90% (Isomers) | >95% |
| Reaction Temp | 60 - 80°C | 120 - 140°C | 110°C |
| Cost/kg Product | High ( | Low ($) | Very High ( |
| Green Chemistry | Moderate (DMF waste) | Poor (High temp/energy) | Good (Catalytic) |
Conclusion & Recommendation
-
For Research/Discovery: Use Method A (Phenol Alkylation) . It guarantees the correct isomer and requires minimal purification, accelerating the "Make-Test" cycle.
-
For Pilot/Manufacturing: Investigate Method B (1,2,3-TCB SNAr) . If the purification of the 2,6-dichloro isomer can be managed (e.g., by distillation or crystallization), the cost savings on the starting material are substantial (often >50% reduction in BOM cost).
-
For Complex Alcohols: If the "R" group is chiral or chemically fragile, use Method C (Chan-Lam or Ullmann) to avoid the harsh basic/thermal conditions of SNAr.
References
-
BenchChem. (2025).[2] Synthetic Pathway of Aripiprazole: A Technical Guide. Retrieved from
-
Organic Chemistry Portal. (2024). Chan-Lam Coupling: Mechanism and Applications. Retrieved from
-
Sigma-Aldrich. (2024). Buchwald-Hartwig Cross-Coupling Reaction Guides. Retrieved from
-
Royal Society of Chemistry. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature. Chem. Commun. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2,3-Dichloroaniline and 1,2,3-Trichlorobenzene Compound Summaries. Retrieved from
Sources
Validation of Analytical Methods for 1-(2-Bromoethoxy)-2,3-dichlorobenzene: A Comparative Guide
This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 1-(2-Bromoethoxy)-2,3-dichlorobenzene. As a crucial intermediate in various synthetic pathways, ensuring the purity and potency of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of potential analytical methodologies and a robust validation protocol grounded in established regulatory guidelines.
Introduction: The Analytical Imperative for 1-(2-Bromoethoxy)-2,3-dichlorobenzene
1-(2-Bromoethoxy)-2,3-dichlorobenzene is a halogenated aromatic ether with potential applications in pharmaceutical and chemical synthesis. The presence of bromine and chlorine atoms, along with the ether linkage, dictates its chemical properties and informs the selection of appropriate analytical techniques. Rigorous analytical method validation is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended use.[4][5]
This guide will explore the validation of analytical methods for the assay of 1-(2-Bromoethoxy)-2,3-dichlorobenzene as a bulk substance, adhering to the principles outlined by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[6][7][8][9][10][11]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte. For 1-(2-Bromoethoxy)-2,3-dichlorobenzene, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options.
Gas Chromatography (GC)
Principle: GC is an excellent choice for volatile and thermally stable compounds like 1-(2-Bromoethoxy)-2,3-dichlorobenzene. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.
Causality of Experimental Choices:
-
Column Selection: A non-polar or mid-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane, is recommended. This choice is based on the non-polar nature of the benzene ring and the moderate polarity introduced by the ether and halogen substituents.
-
Injector and Detector: A split/splitless injector is suitable for introducing the sample. A Flame Ionization Detector (FID) offers good sensitivity for organic compounds, while an Electron Capture Detector (ECD) would provide exceptional sensitivity due to the presence of halogens. For unequivocal identification, Mass Spectrometry (MS) is the detector of choice.[12][13]
-
Temperature Program: A temperature gradient is necessary to ensure good peak shape and resolution from any potential impurities.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For a compound like 1-(2-Bromoethoxy)-2,3-dichlorobenzene, a reversed-phase method is most appropriate.
Causality of Experimental Choices:
-
Column Selection: A C18 or C8 column is the standard choice for reversed-phase chromatography of moderately non-polar compounds. The alkyl chains of the stationary phase interact with the non-polar benzene ring.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used. The ratio is optimized to achieve adequate retention and separation.
-
Detector: A UV detector is suitable as the benzene ring is a chromophore. The detection wavelength should be set at a maximum absorbance for optimal sensitivity.
Performance Comparison
The following table summarizes the anticipated performance of GC and HPLC for the analysis of 1-(2-Bromoethoxy)-2,3-dichlorobenzene. The data presented is hypothetical and serves as a guide for method selection.
| Parameter | Gas Chromatography (GC-FID/ECD) | High-Performance Liquid Chromatography (HPLC-UV) |
| Specificity | High, especially with MS detection. | Moderate to High, dependent on impurity profile. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.0% | < 1.0% |
| Limit of Quantitation (LOQ) | Low (ng/mL with ECD) | Moderate (µg/mL) |
| Robustness | Sensitive to changes in temperature and flow rate. | Less sensitive to minor changes in mobile phase composition. |
Validation Protocol: A Self-Validating System
The following section outlines a detailed, step-by-step protocol for the validation of a Gas Chromatography (GC) method for the quantitative determination of 1-(2-Bromoethoxy)-2,3-dichlorobenzene. This protocol is designed to be a self-validating system, where the successful execution of each step provides confidence in the method's performance. The validation will be performed in accordance with ICH Q2(R2) and USP <1225> guidelines.[1][4][5][6][7][14]
Analytical Method Validation Workflow
Caption: Workflow for Analytical Method Validation.
Experimental Protocols
3.2.1. Specificity
-
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a sample of 1-(2-Bromoethoxy)-2,3-dichlorobenzene reference standard.
-
Analyze samples of known related substances and potential impurities.
-
Analyze a sample of 1-(2-Bromoethoxy)-2,3-dichlorobenzene spiked with known impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples.
-
-
Acceptance Criteria: The peak for 1-(2-Bromoethoxy)-2,3-dichlorobenzene should be free from any co-eluting peaks in the spiked and stressed samples. Peak purity analysis (if using a MS detector) should confirm the homogeneity of the analyte peak.
3.2.2. Linearity
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.[1][8]
-
Procedure:
-
Prepare a stock solution of 1-(2-Bromoethoxy)-2,3-dichlorobenzene reference standard.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be close to zero.
3.2.3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[8][9]
-
Procedure:
-
Prepare a placebo (if applicable) or use a known matrix.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with the 1-(2-Bromoethoxy)-2,3-dichlorobenzene reference standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
3.2.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the 100% test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) for repeatability and intermediate precision should not be more than 2.0%.
3.2.5. Range
-
Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][4]
-
Procedure: The range is confirmed by the successful completion of the linearity, accuracy, and precision studies over the specified concentration range.
-
Acceptance Criteria: The method should be linear, accurate, and precise over a range of 80% to 120% of the nominal assay concentration.[6]
3.2.6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Vary critical GC parameters one at a time, such as:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 10%)
-
Carrier gas flow rate (± 10%)
-
-
Analyze a sample at the 100% test concentration under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not deviate significantly from the nominal value.
3.2.7. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Determine the LOQ based on a signal-to-noise ratio of 10:1 or by establishing the concentration at which the %RSD of replicate injections is within an acceptable limit (e.g., ≤ 10%).
-
-
Acceptance Criteria: The precision and accuracy at the LOQ should be acceptable.
Relationship Between Validation Parameters
Caption: Interdependence of Analytical Validation Parameters.
Conclusion
The validation of an analytical method for 1-(2-Bromoethoxy)-2,3-dichlorobenzene is a critical exercise to ensure data quality and regulatory compliance. Both GC and HPLC offer viable analytical solutions, with the final choice depending on the specific requirements of the analysis, such as the need for high sensitivity (favoring GC-ECD) or simpler sample preparation (potentially favoring HPLC). The provided validation protocol for a GC method offers a comprehensive and scientifically sound approach to demonstrating that the method is fit for its intended purpose. By adhering to these principles and meticulously documenting all experimental work, researchers and drug development professionals can have a high degree of confidence in the quality of their analytical data.
References
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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BA Sciences. USP <1225> Method Validation. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ICH. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? [Link]
-
FDA. Method Validation Guidelines. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]
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Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
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SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]
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ResearchGate. (PDF) Validation of analytical methods. [Link]
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Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link]
- Shinde, S. S., & Khulbe, D. P. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. Authorea Preprints.
- Daksh, S., Goyal, A., & Pandiya, C. K. (2014). VALIDATION OF ANALYTICAL METHODS-STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences, 3(5), 1083-1092.
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AAFCO. Validation and Verification of Analytical Methods. [Link]
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ResearchGate. Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. [Link]
- Zotou, A., & Tsiaganis, M. (2005). Determination of 1, 2-dibromoethane, 1, 4-dichlorobenzene and naphthalene residues in honey by gas chromatography–mass spectrometry using purge and trap thermal desorption extraction. Analytica Chimica Acta, 534(1), 117-123.
-
PubChem. 1-Bromo-2,3-dichlorobenzene. [Link]
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Chromatography Forum. Separation of Bromodichlorobenzene isomers. [Link]
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Phenomenex. LC & GC Separation Solutions Guide. [Link]
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Briti Scientific. Hplc Solvents And Ion Pairing Reagents. [Link]
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A Comparative Guide to the Biological Activity Screening of Compounds Derived from 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Introduction: The Rationale for Exploring the 1-(2-Bromoethoxy)-2,3-dichlorobenzene Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is a cornerstone of identifying new therapeutic agents. The 1-(2-bromoethoxy)-2,3-dichlorobenzene molecule represents a compelling starting point for the generation of a diverse chemical library. Its structure is characterized by a dichlorinated benzene ring, a feature known to influence the lipophilicity and metabolic stability of compounds, and a bromoethoxy tail, which serves as a versatile reactive handle for synthetic diversification. Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals, often conferring potent biological activities.[1][2] For instance, dichlorobenzene moieties are found in compounds with demonstrated anticancer properties.[3][4][5] The ether linkage provides conformational flexibility, allowing derivatives to adapt to the steric requirements of various biological targets.
This guide provides a comprehensive framework for the systematic biological activity screening of a library of compounds derived from this scaffold. We will detail a tiered screening cascade, provide validated experimental protocols, and present a comparative analysis of hypothetical data to guide researchers in identifying promising lead compounds for further development. Our approach is grounded in established methodologies to ensure scientific rigor and reproducibility.
Part 1: Synthetic Diversification Strategy
The primary route for creating a diverse library from 1-(2-bromoethoxy)-2,3-dichlorobenzene involves the nucleophilic substitution of the terminal bromine atom. This allows for the introduction of a wide array of functional groups, each modulating the physicochemical and pharmacological properties of the resulting molecule.
A typical reaction involves treating the parent compound with a nucleophile (e.g., primary or secondary amines, thiols, or phenoxides) in the presence of a suitable base and solvent. For example, reaction with various substituted anilines or cyclic amines like piperidine and morpholine can yield a series of phenoxy-ethanamine derivatives, a class of compounds known for diverse biological activities.[6][7]
Caption: General synthetic scheme for derivatization.
Part 2: The Biological Activity Screening Cascade
A tiered or cascaded approach to screening is efficient, prioritizing broad, cost-effective assays first, followed by more complex and specific assays for promising "hits." This strategy maximizes resource allocation and accelerates the identification of lead candidates.
Caption: A tiered workflow for biological activity screening.
Tier 1: Primary Screening
The goal of primary screening is to broadly assess the biological activity of all synthesized derivatives to identify initial hits. Given the chemical nature of the scaffold, anticancer and antimicrobial screenings are logical starting points.[3][8]
-
Anticancer Cytotoxicity Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[9][10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12] A single, relatively high concentration (e.g., 10-30 µM) of each compound is tested against one or two cancer cell lines (e.g., HeLa - cervical cancer, HL-60 - leukemia) to identify compounds that cause significant cell death.[3]
-
Antimicrobial Screening: The broth microdilution method is a standardized technique to determine the antimicrobial activity of compounds.[13][14] Derivatives are screened against representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a yeast (e.g., Candida albicans).[6][7][15] Activity is determined by observing the inhibition of microbial growth.
Tier 2: Secondary and Confirmatory Assays
Hits from Tier 1 are subjected to more rigorous testing to confirm their activity and determine their potency.
-
Dose-Response Analysis (IC₅₀ Determination): For anticancer hits, the MTT assay is repeated using a range of concentrations (e.g., 8-point serial dilutions) against a broader panel of cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency.
-
Apoptosis Induction Assay: To begin understanding the mechanism of cell death, a Caspase-3/7 activity assay is employed. Caspases 3 and 7 are key executioner enzymes in the apoptotic pathway.[16][17] An increase in their activity in compound-treated cells suggests that the compounds induce programmed cell death, a desirable trait for anticancer agents.[18] The assay is based on the cleavage of a substrate like Ac-DEVD-pNA, which releases a chromophore that can be measured spectrophotometrically.[16][19]
-
Minimum Inhibitory Concentration (MIC) Determination: For antimicrobial hits, the broth microdilution assay is performed with serial dilutions to determine the MIC, which is the lowest concentration of the compound that prevents visible microbial growth.[20][21] This is a standard measure of antimicrobial potency.
Tier 3: Mechanism of Action (MoA) Studies
Confirmed, potent hits from Tier 2 are investigated further to elucidate their specific molecular targets or pathways.
-
Enzyme Inhibition Assays: Halogenated aromatic compounds have been shown to interact with various enzymes.[1][22] Based on structural similarity to known inhibitors or computational docking studies, specific enzyme assays (e.g., kinases, proteases, dehalogenases[23]) can be performed to identify direct targets.
-
Signaling Pathway Analysis: For potent anticancer compounds, techniques like Western blotting can be used to probe key signaling pathways involved in cancer cell proliferation and survival (e.g., PI3K/Akt, MAPK pathways).
Part 3: Comparative Data Analysis (Hypothetical)
To illustrate the output of this screening cascade, the following tables present hypothetical data for a small set of derivatives. In this example, the "R" group represents the nucleophile that has displaced the bromine from the parent compound.
Table 1: Tier 1 Primary Screening Results (% Viability / Growth)
| Compound ID | R Group | HeLa Cell Viability @ 10 µM (%) | S. aureus Growth @ 32 µg/mL |
|---|---|---|---|
| Parent | -Br | 98.2 ± 4.5 | + |
| Cmpd-1A | Morpholine | 15.7 ± 2.1 | - |
| Cmpd-1B | 4-Fluoroaniline | 85.3 ± 6.2 | + |
| Cmpd-1C | Thiomorpholine | 22.4 ± 3.3 | - |
| Cmpd-1D | Piperidine | 48.9 ± 5.1 | + |
| Doxorubicin | N/A (Control) | 5.6 ± 1.1 | N/A |
| Ciprofloxacin | N/A (Control) | N/A | - |
A cutoff of <50% cell viability or no growth (-) is used to select hits for Tier 2.
Table 2: Tier 2 Confirmatory Data for Selected Hits | Compound ID | Cancer Cell IC₅₀ (µM) | S. aureus MIC (µg/mL) | Relative Caspase-3/7 Activity (Fold Change vs. Control) | | :--- | :--- | :--- | :--- | | | HeLa | HL-60 | | | | Cmpd-1A | 2.5 ± 0.3 | 1.8 ± 0.2 | 8 ± 2 | 4.2 ± 0.5 | | Cmpd-1C | 4.8 ± 0.6 | 3.5 ± 0.4 | 16 ± 4 | 3.9 ± 0.4 | Lower IC₅₀/MIC values indicate higher potency. Higher fold change indicates stronger apoptosis induction.
Analysis of Hypothetical Data: From this dataset, Cmpd-1A and Cmpd-1C emerge as the most promising dual-activity candidates. Cmpd-1A shows potent cytotoxicity against both cancer cell lines and good antibacterial activity. Cmpd-1C is slightly less cytotoxic but is a stronger inducer of apoptosis, suggesting a potentially different mechanism of action. Both warrant progression to Tier 3 MoA studies.
Part 4: Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Adapted from established protocols.[9][11][12]
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells (final volume 200 µL). Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible.[12]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well.[10]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Broth Microdilution MIC Assay
Based on CLSI guidelines.[13][20][24]
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension adjusted to a 0.5 McFarland standard, then dilute it according to CLSI guidelines to achieve the final target concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).[20]
-
Inoculation: Add the diluted inoculum to each well of the microdilution plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or as required for fungi.[6]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 3: Colorimetric Caspase-3/7 Activity Assay
Based on the principle of DEVD-pNA cleavage.[16][17]
-
Cell Treatment: Plate and treat cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.
-
Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer provided in a commercial kit.[19] Centrifuge to pellet cell debris and collect the supernatant containing the cellular proteins.
-
Assay Reaction: In a 96-well plate, add cell lysate (normalized for protein concentration) to an assay buffer containing the colorimetric substrate Ac-DEVD-pNA.[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19]
-
Data Acquisition: Measure the absorbance at 405 nm. The intensity of the yellow color from the released p-nitroaniline (pNA) is proportional to the caspase activity.[16]
-
Data Analysis: Calculate the fold-increase in caspase activity by comparing the absorbance of treated samples to the untreated control.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to screening a novel library of compounds derived from 1-(2-bromoethoxy)-2,3-dichlorobenzene. By employing a tiered screening cascade, researchers can efficiently identify and prioritize compounds with promising anticancer and/or antimicrobial activities. The hypothetical data demonstrates how comparative analysis can pinpoint lead candidates like Cmpd-1A and Cmpd-1C .
Future work on these leads would involve extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity, followed by ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and, ultimately, in vivo efficacy studies in relevant disease models. The versatility of the parent scaffold suggests that with careful diversification and systematic screening, novel therapeutic agents can be discovered.
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[1]
Executive Summary & Application Context
In the synthesis of pharmaceutical agents containing the 2,3-dichlorophenoxy moiety, the purity of the alkylated intermediate is paramount. The target compound, 1-(2-Bromoethoxy)-2,3-dichlorobenzene (hereafter Target Ether ), is synthesized via the Williamson etherification of 2,3-dichlorophenol .[1]
This reaction is prone to two critical issues:
-
Incomplete Conversion: Residual starting phenol.
-
Over-Alkylation (Dimerization): Formation of 1,2-bis(2,3-dichlorophenoxy)ethane , where the target ether reacts with another equivalent of phenol.[1]
This guide provides a definitive spectroscopic framework to distinguish the Target Ether from its precursor and the "Dimer" impurity, utilizing NMR, IR, and Mass Spectrometry.
Structural & Physical Profiles
| Compound | Structure Description | Role | Molecular Formula | MW ( g/mol ) |
| 2,3-Dichlorophenol | Phenolic ring with ortho/meta chlorines.[1][2] | Precursor | C₆H₄Cl₂O | 163.00 |
| Target Ether | Phenol oxygen alkylated with 2-bromoethyl group.[1] | Intermediate | C₈H₇BrCl₂O | ~269.95 |
| The "Dimer" | Two 2,3-dichlorophenoxy groups linked by ethane.[1] | Impurity | C₁₄H₁₀Cl₄O₂ | ~352.04 |
Spectroscopic Characterization
A. Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR is the fastest method to monitor reaction progress (disappearance of OH) and product formation (appearance of Ether C-O).
| Region (cm⁻¹) | 2,3-Dichlorophenol (Precursor) | Target Ether (Product) | Diagnostic Note |
| 3200–3550 | Strong, Broad (O-H) | Absent | Primary indicator of reaction completion.[1] |
| 1230–1260 | Medium (C-O Phenolic) | Strong (C-O-C Asym) | The ether band is sharper and more intense. |
| 1020–1050 | Weak/Medium | Strong (C-O-C Sym) | Characteristic of alkyl-aryl ethers. |
| 600–700 | Weak | Medium/Sharp (C-Br) | Specific to the bromo-ethyl tail.[1] |
B. ¹H-NMR Spectroscopy: The Definitive Tool[1]
NMR provides the most detailed structural proof. The key distinction lies in the aliphatic region (the linker) and the exchangeable proton .
Solvent: CDCl₃, 400 MHz
1. Aromatic Region (6.8 – 7.4 ppm)[3]
-
Precursor: The protons are chemically distinct but the phenolic proton causes broadening or shift dependence on concentration.
-
Target Ether: The 2,3-dichloro substitution pattern creates a characteristic "ABC" type system (often appearing as two doublets and a triplet, or multiplet overlapping).
-
Shift:
7.15 (dd), 7.05 (t), 6.85 (d). -
Effect: Alkylation generally deshields the ortho-proton relative to the free phenol due to the removal of the electron-donating H-bond capability of OH, though the steric bulk of the ethyl group also plays a role.[1]
-
2. Aliphatic Region (3.0 – 4.5 ppm) - CRITICAL DIFFERENTIATION [1]
| Compound | Signal Pattern | Chemical Shift ( | Integration | Interpretation |
| Precursor | Singlet (Broad) | 5.5 – 6.0 (Variable) | 1H | -OH proton.[1] Disappears with D₂O shake. |
| Target Ether | Triplet ( | 4.35 | 2H | -O-CH₂- : Deshielded by Oxygen.[1] |
| Triplet ( | 3.65 | 2H | -CH₂-Br : Deshielded by Bromine (less than O).[1] | |
| Dimer | Singlet (or tight AA'BB') | 4.40 | 4H | -O-CH₂-CH₂-O- : Symmetric bridge.[1] |
Expert Insight: The "Dimer" impurity is easily spotted because the two triplets of the Target Ether collapse into a single singlet (or very tight multiplet) at ~4.40 ppm because the molecule is symmetric. If you see a singlet at 4.40 ppm alongside your triplets, you have over-alkylation.
C. Mass Spectrometry (MS): Isotope Pattern Analysis[1]
The combination of Chlorine (
Target Ether (Cl₂Br) Pattern: The molecular ion (M⁺) will show a complex cluster spanning ~6-8 mass units.[1]
-
M (268):
Cl₂, Br -
M+2 (270): (
Cl Cl, Br) AND ( Cl₂, Br) — This is usually the base peak or highest intensity. -
M+4 (272): Mixed isotopes.
-
M+6 (274):
Cl₂, Br (Smallest).
Differentiation:
-
Precursor (Cl₂): 3 peaks (M, M+2, M+4) with intensity ~9:6:1.[1]
-
Target (Cl₂Br): Broader cluster, M+2 is dominant.
-
Dimer (Cl₄): Very wide cluster, M+4 is often the most intense due to combinatorics of 4 chlorines.
Experimental Workflow & Logic
Pathway Visualization
The following diagram illustrates the synthesis logic and where impurities arise.
Caption: Synthesis pathway showing the competitive formation of the Dimer impurity if stoichiometry is not controlled.
Protocol: Synthesis & Purification
Objective: Maximize Target Ether, Minimize Dimer.
-
Stoichiometry Control: Charge reaction vessel with 1,2-dibromoethane (3.0 - 5.0 equivalents) . The large excess is the causality that prevents the Target Ether from encountering a free Phenolate ion to form the Dimer.
-
Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) in Acetone or Acetonitrile.
-
Addition: Add 2,3-Dichlorophenol dropwise.
-
Reflux: Heat to reflux (60-80°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup:
-
Filter off inorganic salts.
-
Concentrate filtrate to remove solvent.
-
Distillation/Evaporation: Remove excess 1,2-dibromoethane (BP ~131°C) under reduced pressure.[1]
-
-
Purification (Crucial Step):
-
The residue contains Target Ether and potentially trace Dimer.
-
Recrystallization: The Dimer is often highly crystalline and insoluble in cold alcohols (Methanol/Ethanol). The Target Ether (often a low-melting solid or oil) is soluble.[1]
-
Action: Dissolve crude in hot Methanol. Cool to 0°C. Filter off any precipitate (Dimer). Concentrate filtrate to obtain Target Ether.
-
Analytical Decision Tree
Use this flow to validate your product.
Caption: Step-by-step logic for spectroscopic validation of 1-(2-Bromoethoxy)-2,3-dichlorobenzene.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Bromo-2,3-dichlorobenzene and Related Halides. NIST Mass Spectral Library.[4] Retrieved from [Link]
-
PubChem. (2025).[5][6] Compound Summary: 1-(2-Bromoethoxy)-2,3-dichlorobenzene (Analog Data).[1] National Library of Medicine. Retrieved from [Link]
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Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in Complex Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and chemical biology, the specificity of a molecule is paramount. The journey from a promising hit to a viable lead compound is often fraught with the challenge of off-target effects, where a molecule interacts with unintended biological partners. This guide provides a comprehensive analysis of the cross-reactivity of halogenated aromatic ethers, with a specific focus on the representative compound 1-(2-Bromoethoxy)-2,3-dichlorobenzene . While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from structurally similar compounds and established principles of cross-reactivity to provide a robust framework for its evaluation.
We will delve into the structural motifs that predispose such compounds to promiscuous binding, compare their potential reactivity with viable alternatives, and provide detailed experimental protocols for assessing their cross-reactivity in complex biological and chemical systems.
The Challenge of Promiscuity in Halogenated Aromatic Compounds
Halogenated benzene derivatives are ubiquitous scaffolds in medicinal chemistry and agrochemical development.[1][2] The inclusion of halogens can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, often enhancing its bioactivity.[3] However, these same features can also contribute to non-specific interactions.
1-(2-Bromoethoxy)-2,3-dichlorobenzene possesses several structural alerts that warrant careful consideration of its cross-reactivity profile:
-
Dichlorinated Benzene Ring: The dichlorobenzene core is a known toxicophore, with isomers exhibiting varying degrees of liver and kidney toxicity.[4][5][6][7] This toxicity can stem from the metabolic activation of the aromatic ring to reactive intermediates that can covalently modify proteins and nucleic acids.
-
Bromoethoxy Side Chain: The 2-bromoethoxy group introduces a potentially reactive alkyl halide. While secondary alkyl halides are generally less reactive than primary ones, they can still participate in nucleophilic substitution reactions with biological macromolecules, particularly in the presence of activating enzymatic machinery.[3]
-
Ether Linkage: Ether linkages can be subject to metabolic cleavage, potentially generating reactive aldehydes and phenolic species.[8][9]
The combination of a halogenated aromatic core and a reactive side chain suggests that 1-(2-Bromoethoxy)-2,3-dichlorobenzene could exhibit promiscuous activity through various mechanisms, including non-specific binding to hydrophobic pockets of proteins and covalent modification of nucleophilic residues.
Comparative Analysis: Alternatives and Their Cross-Reactivity Profiles
When considering alternatives to 1-(2-Bromoethoxy)-2,3-dichlorobenzene, the goal is to retain the desired on-target activity while minimizing off-target interactions. The choice of an alternative will depend on the specific application, but several strategies can be employed to reduce cross-reactivity.
| Compound Class | Structural Modification | Rationale for Reduced Cross-Reactivity | Potential On-Target Activity |
| Fluorinated Analogs | Replacement of Bromine with Fluorine | The carbon-fluorine bond is significantly stronger and less prone to metabolic cleavage than the carbon-bromine bond, reducing the potential for covalent modification. | Generally retained or enhanced due to increased metabolic stability. |
| Analogs with Modified Linkers | Replacement of the ether linkage with more stable groups (e.g., amides, sulfonamides) | These functional groups are generally more resistant to metabolic cleavage, reducing the formation of reactive metabolites. | May alter binding affinity and selectivity depending on the target. |
| Scaffold Hopping | Replacement of the dichlorobenzene core with a different heterocyclic or carbocyclic scaffold | Can significantly alter the compound's shape, polarity, and hydrogen bonding potential, leading to a completely different off-target profile. | Highly dependent on the new scaffold and its interactions with the target. |
| Conformationally Restricted Analogs | Introduction of cyclic structures or bulky groups to limit conformational flexibility | A more rigid structure can improve selectivity by favoring binding to a specific target conformation and disfavoring binding to off-targets. | Can enhance potency and selectivity if the rigid conformation matches the bioactive conformation. |
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach combining computational and experimental methods is essential for a thorough evaluation of a compound's cross-reactivity.
Computational Assessment of Off-Target Interactions
Before embarking on extensive experimental work, in silico methods can provide valuable predictions of potential off-target interactions.
Workflow for In Silico Off-Target Prediction
Caption: Workflow for identifying aggregate-based inhibitors.
Protocol for Detergent-Based Assay for Promiscuous Inhibitors: [10]
-
Primary Enzyme Assay: Determine the IC50 value of the test compound against a model enzyme (e.g., β-lactamase) in a standard buffer system.
-
Detergent-Containing Assay: Repeat the IC50 determination in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent such as Triton X-100.
-
Data Analysis: A significant increase in the IC50 value in the presence of the detergent is indicative of inhibition through colloidal aggregation.
Cell-Based and Proteome-Wide Off-Target Profiling
For a more comprehensive understanding of a compound's off-target effects in a biological context, cell-based and proteome-wide profiling methods are indispensable.
High-Throughput Off-Target Screening:
-
Protein Microarrays: Utilize protein microarrays featuring a large number of purified human proteins to identify direct binding partners of the test compound. [11]This technology allows for high-throughput screening and can provide a broad overview of the compound's interactome.
-
Kinase Panel Screening: Screen the compound against a large panel of kinases, as these are common off-targets for many small molecules. [11] Genome-Wide Off-Target Analysis for Genotoxicity:
For compounds that may interact with DNA or genome-editing machinery, several next-generation sequencing (NGS)-based methods can be employed to detect off-target events. [12][13][14]
-
GUIDE-seq (Genome-wide, Unbiased Identification of Double-stranded breaks Enabled by Sequencing): This method detects off-target cleavage events by integrating a short, double-stranded DNA oligodeoxynucleotide tag at the site of DNA breaks. [14]* CIRCLE-seq (Circularization for In Vitro Reporting of CLeavage Effects by Sequencing): An in vitro method that can identify a broad range of potential off-target sites by treating naked genomic DNA with the nuclease of interest. [14]* TEG-seq (Tag-Enriched GUIDE-seq): A more sensitive method for detecting low-frequency off-target events in cells. [12]
Conclusion
The assessment of cross-reactivity is a critical step in the development of safe and effective chemical probes and therapeutic agents. For a compound like 1-(2-Bromoethoxy)-2,3-dichlorobenzene, with its combination of a halogenated aromatic ring and a potentially reactive side chain, a thorough investigation of off-target effects is not just recommended, but essential. By employing a combination of in silico prediction, targeted in vitro assays, and comprehensive proteome-wide and genome-wide profiling, researchers can gain a clear understanding of a compound's promiscuity and make informed decisions to optimize its selectivity and advance the most promising candidates. This systematic approach will ultimately de-risk drug development programs and contribute to the creation of safer and more effective medicines.
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC. (2019, July 17). National Center for Biotechnology Information.[Link]
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PARADICHLOROBENZENE - National Pesticide Information Center. National Pesticide Information Center.[Link]
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A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - ResearchGate. ResearchGate.[Link]
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Off-Target Effects Analysis - Creative Diagnostics. Creative Diagnostics.[Link]
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Rules for Identifying Potentially Reactive or Promiscuous Compounds - ResearchGate. ResearchGate.[Link]
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Monitoring drug promiscuity over time - F1000Research. (2014, September 11). F1000Research.[Link]
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What is the Likelihood of an Active Compound to Be Promiscuous? Systematic Assessment of Compound Promiscuity on the Basis of PubChem Confirmatory Bioassay Data - PMC. National Center for Biotechnology Information.[Link]
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Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed. (2006, December 28). PubMed.[Link]
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RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dichlorobenzenes - NCBI. National Center for Biotechnology Information.[Link]
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Understanding 1-(2-Bromoethoxy)-2-ethoxybenzene: Properties & Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 122. Dichlorobenzenes - Inchem.org. Inchem.org.[Link]
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Off-Target Effects and Where to Find Them - CRISPR Medicine News. (2023, November 22). CRISPR Medicine News.[Link]
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Para-dichlorobenzene toxicity - A review of potential neurotoxic manifestations. SAGE Journals.[Link]
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-
-
Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study - Environmental Science: Water Research & Technology (RSC Publishing). RSC Publishing.[Link]
-
The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density - RWTH Publications. (2024, August 5). RWTH Publications.[Link]
-
1,2-Dichlorobenzene - Wikipedia. Wikipedia.[Link]
-
Halogenation of Ethers: A Guide to Functional Group Preparations - ResearchGate. ResearchGate.[Link]
-
Chiral Alkyl Halides: Underexplored Motifs in Medicine - MDPI. (2016, November 4). MDPI.[Link]
-
Sciencemadness Discussion Board - Ether halogenation? - Powered by XMB 1.9.11. (2008, February 3). Sciencemadness.[Link]
-
Fact sheet: 1,3-dichlorobenzene. Government of Canada.[Link]
-
SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW - Semantic Scholar. Semantic Scholar.[Link]
-
Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. National Center for Biotechnology Information.[Link]
-
The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals. 122. Dichlorobenzenes - Gupea. Gupea.[Link]
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- 14. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
Definitive Guide: Validation of HPLC Method for Purity Assessment of 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Executive Summary & Strategic Context
In the synthesis of the antipsychotic Aripiprazole , the quality of the intermediate 1-(2-Bromoethoxy)-2,3-dichlorobenzene (CAS: 123855-55-0) is a critical quality attribute (CQA). Impurities carried forward from this stage—specifically unreacted 2,3-dichlorophenol and potential alkylating agents like 1,2-dibromoethane —can lead to genotoxic risks or downstream process failures.
This guide objectively compares a legacy Isocratic Screening Method against an Optimized Gradient Method . While the legacy method offers speed, it fails to resolve critical phenol impurities from the main peak. The optimized method, validated herein, ensures robust separation, high sensitivity, and compliance with ICH Q2(R1) standards.
Chemical Context & Impurity Fate Mapping
To validate a method effectively, one must understand what is being separated. The synthesis typically involves the O-alkylation of 2,3-dichlorophenol with 1,2-dibromoethane.
Critical Impurities:
-
Impurity A (Starting Material): 2,3-Dichlorophenol. Risk:[1] Potential to react downstream; ionization issues in HPLC if pH is uncontrolled.
-
Impurity B (Reagent): 1,2-Dibromoethane. Risk:[1] Genotoxic impurity (GTI); requires low LOD.
-
Impurity C (Side Product): Bis-ether dimer (1,2-bis(2,3-dichlorophenoxy)ethane). Risk:[1] Highly hydrophobic late eluter.
Visualization: Impurity Fate & Method Logic
Caption: Figure 1. Synthesis pathway mapping critical impurities to HPLC separation requirements.
Comparative Analysis: Legacy vs. Optimized Method
The following data compares the performance of a standard isocratic method often used for quick checks versus the optimized gradient method developed for release testing.
Experimental Conditions
| Parameter | Legacy Method (Alternative) | Optimized Method (Recommended) |
| Column | C18, 5 µm, 150 x 4.6 mm | C18 (End-capped), 3.5 µm, 150 x 4.6 mm |
| Mobile Phase | Isocratic: 70% ACN / 30% Water | Gradient: A: 0.1% H3PO4, B: ACN |
| pH Control | Uncontrolled (Neutral) | pH 2.5 - 3.0 (Controlled) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 254 nm | UV 215 nm (Higher sensitivity for alkyl bromide) |
Performance Data Comparison
| Critical Parameter | Legacy Method Result | Optimized Method Result | Analysis |
| Resolution (Rs) (Impurity A vs. Main Peak) | 1.2 (Co-elution risk) | > 4.5 | The optimized acidic pH suppresses phenol ionization, increasing retention and resolution. |
| Tailing Factor (T) | 1.8 (Peak tailing) | 1.1 (Symmetrical) | End-capped column + acidic buffer eliminates silanol interactions. |
| LOD (Impurity A) | 0.05% | 0.01% | Improved signal-to-noise ratio due to sharper peak shape. |
| Run Time | 10 mins | 25 mins | Longer run time is necessary to elute the hydrophobic Dimer (Impurity C). |
Expert Insight: The Legacy Method fails because 2,3-dichlorophenol is partially ionized at neutral pH, causing peak fronting and variable retention times. The Optimized Method uses phosphoric acid to keep the phenol protonated, ensuring it elutes as a sharp, predictable peak.
Validation Protocol (Self-Validating System)
This protocol is designed to be "self-validating," meaning system suitability criteria are embedded in every run to prevent data generation if the system drifts.
Phase A: System Suitability (The Gatekeeper)
Before analyzing any samples, the system must pass these checks:
-
Resolution: Rs > 2.0 between Impurity A and Analyte.
-
Precision: RSD < 2.0% for 6 replicate injections of the standard.
-
Tailing Factor: T < 1.5 for the main peak.[2]
Phase B: Validation Parameters & Methodology
1. Specificity (Forced Degradation)
Objective: Prove the method separates the analyte from degradation products.[3][4]
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.
-
Acceptance: Peak purity angle < Peak purity threshold (using PDA detector). No interference at the retention time of the main peak.
2. Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Protocol: Prepare 5 levels from 50% to 150% of target concentration (e.g., 0.5 mg/mL).
-
Acceptance: Correlation coefficient (R²) ≥ 0.999.
3. Accuracy (Recovery)
Objective: Ensure no matrix interference.[1]
-
Protocol: Spike known amounts of Impurity A and B into the sample at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery 90.0% – 110.0%.
4. Robustness (The "Stress Test")
Objective: Verify reliability under minor variations.
-
Protocol: Deliberately vary:
-
Flow rate (± 0.1 mL/min).
-
Column Temp (± 5°C).
-
Buffer pH (± 0.2 units).
-
-
Acceptance: System suitability criteria (Rs > 2.0) must still be met.
Visual Workflow: Validation Logic
Caption: Figure 2. Step-by-step decision tree for the validation of the HPLC method.
Detailed Experimental Protocol (SOP Draft)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Milli-Q Water
-
Phosphoric Acid (85%)
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Mix and filter through 0.45 µm membrane.
-
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |[5]
Sample Preparation: Dissolve 25 mg of 1-(2-Bromoethoxy)-2,3-dichlorobenzene in 50 mL of Acetonitrile (Diluent). Sonicate for 5 minutes. Note: Ensure sample is not exposed to heat >30°C to prevent degradation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
-
Verdia, J., et al. (2014).[7] Synthesis and Characterization of Potential Impurities of Aripiprazole. International Journal of Pharmaceutical Sciences and Research. Link
-
BenchChem. (2025). A Comparative Guide to the Purity Assessment of 5-Bromo-1,3-dichloro-2-ethoxybenzene by HPLC.Link
- Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2-Bromoethoxy)-2,3-dichlorobenzene
Executive Summary: The Alkylating Hazard
1-(2-Bromoethoxy)-2,3-dichlorobenzene is not merely a halogenated solvent; it is a functionalized alkylating agent . While it shares the irritant properties of dichlorobenzenes, the presence of the 2-bromoethoxy tail introduces a specific reactivity profile—it is an electrophile capable of alkylating DNA and proteins.
Standard laboratory safety often treats this class of compounds as generic "irritants" (H315/H319). This is a critical error. As a Senior Application Scientist, I urge you to handle this compound with the rigor reserved for potential genotoxins , particularly during heating or solubilization steps where volatility and skin permeability increase.
Chemical Profile & Hazard Identification
| Property | Detail | Operational Implication |
| Chemical Structure | Aryl ether with a bromo-ethyl side chain | High Reactivity: The C-Br bond is susceptible to nucleophilic attack (SN2), making it a potent alkylator. |
| Physical State | Low-melting solid or viscous oil (MP: ~30–50°C) | Handling: Often requires gentle warming to dispense. Treat as a liquid for barrier protection. |
| Primary Hazards | Skin/Eye Irritant, Potential Sensitizer, Aquatic Toxicity | PPE Focus: Prevent all dermal contact. Alkyl halides can penetrate standard nitrile gloves over time. |
| Likely Application | Pharmaceutical Intermediate (e.g., Aripiprazole synthesis) | Purity: Impurities may include 1,2-dibromoethane (highly toxic). |
Hierarchy of Controls & Risk Assessment
Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
Engineering Controls (Mandatory)
-
Primary Containment: All weighing, transfer, and reaction setups must occur inside a certified Chemical Fume Hood .
-
Airflow Velocity: Ensure face velocity is between 0.4 – 0.6 m/s (80–120 fpm) .
-
Static Control: Use anti-static weighing boats. Halogenated ethers can generate static charge, leading to powder dispersal.
PPE Decision Logic (DOT Visualization)
The following decision tree illustrates the selection logic for PPE based on the operational state of the chemical.
Figure 1: PPE Selection Logic based on physical state and contact duration. Note the escalation to laminate gloves for high-risk operations.
Personal Protective Equipment (PPE) Specifications
A. Dermal Protection (Critical)
The bromoethoxy group increases lipophilicity, facilitating skin absorption.
-
Routine Handling (Solids/Weighing):
-
Inner Glove: 4 mil Nitrile (disposable).
-
Outer Glove: 5-8 mil Nitrile (extended cuff).
-
Protocol: Inspect for pinholes. Change immediately upon splash.
-
-
High Risk (Solutions/Spills/Heating):
-
Required: Silver Shield® (EVOH/PE laminate) or Viton® gloves.
-
Why? Halogenated alkyls can permeate nitrile in <30 minutes if dissolved in organic solvents (e.g., DCM, Acetone). Laminate gloves provide >4 hours of breakthrough protection [1].
-
B. Ocular & Face Protection[1][2][3]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to the risk of vapors reaching the cornea or splashes bypassing the side shields.
-
High Risk: Face shield over goggles if conducting reactions under pressure or heat.
C. Respiratory Protection[2][3][4][5]
-
In Fume Hood: None required if sash is at proper height.
-
Outside Hood (Spill Cleanup): Full-face or half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with a P100 pre-filter .
-
Rationale: The P100 stops particulates; the OV stops vapors from the volatile bromo-ether functionality.
-
Operational Protocol: Safe Handling Workflow
Step 1: Preparation
-
Verify Equipment: Check fume hood certification sticker.
-
Solvent Selection: Avoid using DMSO if possible, as it enhances skin permeability of the toxicant. Use Dichloromethane (DCM) or Ethyl Acetate with extreme caution regarding glove compatibility.
-
Labeling: Mark all flasks "TOXIC - ALKYLATING AGENT".
Step 2: Weighing & Transfer
-
Place a disposable absorbent mat (bench protector) inside the hood.
-
If the substance is a solidified oil, gently warm the container in a water bath (<40°C) inside the hood to liquefy. Do not use a heat gun (risk of aerosolization).
-
Use a positive-displacement pipette for viscous liquids to prevent dripping.
Step 3: Reaction Setup
-
Closed System: Perform reactions in sealed vessels (septum-capped flasks) vented to an inert gas line (Nitrogen/Argon) that exits through a bubbler or scrubber.
-
Temperature Control: Use an oil bath with a thermal fuse (thermocouple control). Never heat directly on a hot plate surface to prevent "hot spots" and decomposition.
Emergency Response & Disposal
Spill Response Workflow
Immediate Action: Evacuate the immediate area if the spill is >10mL and outside the hood.
Figure 2: Sequential workflow for managing spills of 1-(2-Bromoethoxy)-2,3-dichlorobenzene.
Decontamination Solution: For surface decontamination, use a solution of 5% Potassium Hydroxide (KOH) in Ethanol/Water (1:1) .
-
Mechanism:[1][2][3] The hydroxide ion acts as a nucleophile, hydrolyzing the reactive C-Br bond to a less toxic alcohol (ether cleavage or displacement), rendering the alkylating tail inactive [2].
Waste Disposal[2][3][6]
-
Classification: Halogenated Organic Waste.
-
Segregation: Do NOT mix with strong oxidizers or acids.
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must list "1-(2-Bromoethoxy)-2,3-dichlorobenzene" and "High Hazard: Alkylator".
References
-
Ansell Chemical Resistance Guide. (Permeation data for Alkyl Halides vs. Nitrile/Laminate). Source:
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Section: Decontamination of Alkylating Agents). Source:
-
PubChem Compound Summary. (Structure-Activity Relationship data for Halogenated Ethers). Source:
-
Occupational Safety and Health Administration (OSHA). (Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories). Source:
Disclaimer: This guide is based on the chemical properties of 1-(2-Bromoethoxy)-2,3-dichlorobenzene. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling, as impurities or specific formulations may alter safety requirements.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
